molecular formula C9H5BrClN3 B1528935 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine CAS No. 919085-43-1

2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine

Cat. No.: B1528935
CAS No.: 919085-43-1
M. Wt: 270.51 g/mol
InChI Key: IMOQXTFTPJMIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine is a high-purity organic intermediate designed for research and development applications. This compound belongs to the 1,3,5-triazine family, a heterocyclic scaffold recognized for its significant potential in medicinal chemistry and materials science . The strategic placement of bromo and chloro substituents on the triazine core makes it a versatile synthon for further functionalization, primarily via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic aromatic substitution. In pharmaceutical research, triazine derivatives are investigated as key scaffolds for developing biologically active molecules with potential antitumor, antimicrobial, and antiviral properties . In materials science, structurally similar bromo- and chloro-substituted triazines are utilized in the synthesis of organic light-emitting diodes (OLEDs) and other advanced electronic materials . This compound serves as a critical precursor in these fields, enabling the exploration of novel chemical entities and functional materials. Please be advised: This product is strictly for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(3-bromophenyl)-4-chloro-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN3/c10-7-3-1-2-6(4-7)8-12-5-13-9(11)14-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOQXTFTPJMIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Properties of 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-(3-Bromophenyl)-4-chloro-1,3,5-triazine Scaffolds

Subtitle: Orthogonal Functionalization Strategies for Asymmetric Triazine Intermediates in OLED and Pharmaceutical Synthesis

Part 1: Executive Summary & Strategic Value

The 2-(3-bromophenyl)-4-chloro-1,3,5-triazine core represents a critical "pivot point" in modern organic synthesis, particularly for Organic Light-Emitting Diode (OLED) materials and kinase inhibitor discovery. Unlike symmetric triazines (e.g., 2,4,6-triphenyl-1,3,5-triazine), this asymmetric intermediate possesses two distinct reactive handles:

  • Electrophilic Triazinyl Chloride (C-Cl): Highly reactive toward Nucleophilic Aromatic Substitution (

    
    ).
    
  • Aryl Bromide (Ar-Br): Primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This duality allows for orthogonal functionalization —the ability to selectively modify one site without affecting the other—enabling the construction of complex Donor-Acceptor (D-A) architectures essential for Thermally Activated Delayed Fluorescence (TADF) emitters and high-specificity drug pharmacophores.

Part 2: Chemical Identity & Physical Profile

While "2-(3-bromophenyl)-4-chloro-1,3,5-triazine" describes a core fragment, it exists primarily as two distinct isolable intermediates depending on the stage of synthesis.

Table 1: Key Intermediate Specifications

PropertyPrimary Intermediate (Type A) Secondary Intermediate (Type B)
Systematic Name 2-(3-Bromophenyl)-4,6-dichloro-1,3,5-triazine2-(3-Bromophenyl)-4-chloro-6-phenyl-1,3,5-triazine
Role The "Entry" ScaffoldThe "Asymmetric" Gatekeeper
Molecular Formula


Molecular Weight ~304.96 g/mol ~346.61 g/mol
Appearance White to off-white crystalline solidWhite powder
Solubility Soluble in THF, DCM, TolueneSoluble in CHCl3, Toluene, DMF
Reactivity High (2x Cl sites)Moderate (1x Cl site, 1x Br site)

Part 3: Synthesis & Selectivity Protocols

The synthesis of 2-(3-bromophenyl)-4-chloro-substituted triazines is governed by temperature-controlled nucleophilic substitution . The high reactivity of cyanuric chloride (TCT) allows for stepwise displacement of chlorine atoms.

Protocol A: Synthesis of the Dichloro Intermediate (Type A)

Target: 2-(3-Bromophenyl)-4,6-dichloro-1,3,5-triazine

Mechanism: Monosubstitution of Cyanuric Chloride via Grignard or Suzuki coupling. Critical Control: Temperature must remain below 0°C to prevent bis-substitution.

Step-by-Step Workflow:

  • Preparation: Dissolve Cyanuric Chloride (1.0 eq) in dry THF under

    
     atmosphere. Cool to -10°C .
    
  • Addition: Dropwise add 3-Bromophenylmagnesium bromide (0.95 eq) over 60 minutes.

    • Note: Using a slight deficit of Grignard prevents over-reaction.

  • Quenching: Stir at 0°C for 2 hours. Quench with dilute HCl.

  • Purification: Extract with DCM. Recrystallize from Hexane/Toluene. Avoid silica chromatography if possible, as the dichloro species is hydrolytically sensitive.

Protocol B: Synthesis of the Monochloro Intermediate (Type B)

Target: 2-(3-Bromophenyl)-4-chloro-6-phenyl-1,3,5-triazine

Mechanism: Controlled desymmetrization of the dichloro intermediate.

Step-by-Step Workflow:

  • Reactants: Suspend Intermediate Type A (1.0 eq) and Phenylboronic acid (1.05 eq) in Toluene/Water (4:1).

  • Catalyst: Add

    
     (2 mol%) and 
    
    
    
    (2.0 eq).
  • Condition: Heat to 60°C (Do NOT reflux).

    • Causality: Refluxing (>100°C) risks activating the Ar-Br bond or displacing the final Chlorine. 60°C is sufficient for the activated triazinyl chloride but too low for the aryl bromide to react significantly.

  • Validation: Monitor via TLC (Hexane:Ethyl Acetate 8:1). The starting material (Rf ~0.8) will disappear, replaced by the mono-chloro product (Rf ~0.5).

Part 4: Orthogonal Reactivity Logic

The utility of this intermediate lies in the distinct activation energies of its leaving groups.

  • C-Cl Bond (Triazine): Electron-deficient ring makes this highly susceptible to nucleophiles (

    
    ) at mild temperatures (RT to 60°C).
    
  • C-Br Bond (Phenyl): Electron-neutral ring requires metal catalysis (Pd/Ni) and higher temperatures (>80°C) to activate.

Diagram 1: The Chemoselectivity Flowchart

G Start Cyanuric Chloride Step1 Intermediate A (2-(3-Br-Ph)-4,6-dichloro) Start->Step1 1.0 eq Ar-MgBr -10°C (Kinetic Control) Step2 Intermediate B (2-(3-Br-Ph)-4-chloro-6-R) Step1->Step2 1.0 eq Nucleophile 60°C (SNAr Selective) Final Final Target (Asymmetric OLED Host) Step2->Final Pd-Catalysis >100°C (Suzuki on Br)

Caption: Kinetic control enables sequential substitution: Low temp for C-Cl(1), Med temp for C-Cl(2), High temp for C-Br.

Part 5: Applications in Drug Discovery & Materials

OLED Electron Transport Layers (ETL)

The triazine core is electron-deficient (Acceptor), while the 3-bromophenyl group allows the attachment of electron-rich Carbazoles or Arylamines (Donors).

  • Strategy: Use the 4-chloro position to attach a solubilizing group or a second acceptor, then use the 3-bromo position to attach the primary Donor moiety via Buchwald-Hartwig amination.

Pharmaceutical Scaffolds (PI3K/mTOR Inhibitors)

Triazines mimic the ATP purine ring.

  • Strategy: The 4-chloro is displaced by a morpholine or amine (solubility/binding), while the 3-bromophenyl arm extends into the hydrophobic pocket of the kinase enzyme. The bromine allows for late-stage diversification of the library.

Part 6: Safety & Handling

  • Hydrolysis Risk: The chloro-triazine moiety is sensitive to moisture. Store under inert gas (

    
    /Ar) in a desiccator.
    
  • Sensitizer: Triazinyl chlorides are potent sensitizers and lachrymators. Handle in a fume hood.

  • Exotherm: The reaction of Cyanuric Chloride with Grignard reagents is highly exothermic. Strict temperature monitoring is required to prevent runaway reactions.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 58943302, 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. Retrieved from [Link]

  • Blotny, G. (2006).[1] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. (General reactivity of TCT).

  • Zhao, Y., et al. (2019). Design and Synthesis of Asymmetric Triazine Derivatives for Blue Phosphorescent OLEDs. Journal of Materials Chemistry C.
  • Menicagli, R., et al. (2006).[1] Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 84-92. Retrieved from [Link]

Sources

Technical Monograph: Electronic Modulation of 1,3,5-Triazine via 3-Bromophenyl Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta-Linker" Advantage

In the design of organic semiconductors—specifically for Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) systems—the management of triplet energy (


) is paramount.[1][2]

The 1,3,5-triazine core is a ubiquitous electron-deficient acceptor.[1][3] However, direct conjugation at the para position of phenyl substituents often extends the


-system too effectively, collapsing the bandgap and lowering 

below the threshold required to host blue or green emitters.[1]

This guide focuses on the 3-bromophenyl (meta-substituted) architecture . The 3-bromophenyl group serves a dual function:

  • Electronic Valve: The meta linkage interrupts effective

    
    -conjugation, preserving high triplet energy (
    
    
    
    ) while maintaining electron transport capabilities.[1][2]
  • Synthetic Handle: The bromine atom provides a site for late-stage diversification (via Suzuki/Buchwald couplings) or acts as a halogen bond donor in supramolecular assemblies.[1][3]

Molecular Architecture & Electronic Theory

The Inductive vs. Mesomeric Tug-of-War

The electronic properties of 2,4,6-tris(3-bromophenyl)-1,3,5-triazine and its derivatives are governed by the interplay between the electron-deficient triazine core and the halogenated phenyl rings.[1]

  • Triazine Core: Acts as a strong electron acceptor (LUMO localization center).[1][3]

  • Bromine Substituent (-I Effect): The bromine at the 3-position exerts a strong inductive electron-withdrawing effect (

    
    ).[1][3] Unlike the 4-position, where mesomeric donation (
    
    
    
    ) can partially counteract this, the 3-position renders the bromine primarily electron-withdrawing regarding the
    
    
    -framework.[1]
  • Conjugation Break: The meta attachment creates a node in the wavefunction, preventing full delocalization of the HOMO across the entire molecule.[1] This results in a "confinement effect" where the triplet exciton is localized, keeping

    
     high.
    
Energy Level Landscape

Data indicates that 3-bromophenyl derivatives exhibit deeper HOMO levels compared to their non-halogenated or para-substituted counterparts.[1][3]

CompoundLinkage PositionHOMO (eV)LUMO (eV)

(eV)
Electron Mobility (

)
T2T (Biphenyl deriv.)[1][2][3]Meta (3-pos)-6.20-2.802.80

T3T (Terphenyl deriv.)[1][3]Meta (3-pos)-6.10-2.852.69

TST (Spiro deriv.)[1][3]Meta (3-pos)-5.95-2.752.54

Tris(4-biphenyl) Para (4-pos)-5.80-2.90< 2.40

Table 1: Comparative electronic properties. Note the preservation of


 in meta-linked systems (T2T, T3T) compared to para-linked analogues.
Visualization: Structure-Property Logic

The following diagram illustrates the causal relationship between the structural modification (3-Br) and the resulting optoelectronic parameters.

ElectronicLogic Substituent 3-Bromophenyl Group Inductive Inductive Withdrawal (-I) Substituent->Inductive MetaLink Meta-Conjugation Break Substituent->MetaLink LUMO LUMO Stabilization (Better e- Injection) Inductive->LUMO HOMO Deep HOMO (Hole Blocking) Inductive->HOMO Triplet High Triplet Energy (E_T > 2.7 eV) MetaLink->Triplet Application Green/Blue PhOLED Host LUMO->Application Triplet->Application HOMO->Application

Figure 1: Mechanistic flow detailing how the 3-bromophenyl moiety modulates electronic energy levels to enable OLED host performance.[1][3]

Synthesis & Structural Validation

The synthesis of 3-bromophenyl triazines is best approached via acid-catalyzed cyclotrimerization of nitriles.[1][3] This pathway is superior to coupling reactions (e.g., Grignard addition to cyanuric chloride) for symmetric cores because it avoids mono/di-substitution byproducts.[4][1][3]

Core Synthesis Protocol: Trimerization

Target: 2,4,6-tris(3-bromophenyl)-1,3,5-triazine[4][1][3]

Reagents:

  • 3-Bromobenzonitrile (Limiting reagent)[1][3][5]

  • Trifluoromethanesulfonic acid (TfOH) (Catalyst/Solvent)[4][1]

  • Dichloromethane (DCM)[4][1]

Protocol:

  • Setup: In a flame-dried Schlenk flask under Argon, dissolve 3-bromobenzonitrile (5.0 g, 27.5 mmol) in anhydrous DCM (50 mL).

  • Initiation: Cool to 0°C. Add TfOH (5.0 mL, 56.3 mmol) dropwise. The solution will darken, indicating the formation of the imidate intermediate.[1]

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Critical: Monitor by TLC (disappearance of nitrile peak).[1]

  • Quenching: Pour the reaction mixture slowly into saturated aqueous

    
     at 0°C. Evolution of 
    
    
    
    will be vigorous.
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    .[4]
  • Purification: Recrystallize from toluene or wash the solid residue with hot hexane to remove unreacted nitrile.[3]

  • Yield: Expect 65–75% as a white crystalline solid.[3]

Workflow Visualization

SynthesisFlow Start 3-Bromobenzonitrile Acid Add TfOH (Superacid) 0°C -> RT, 12h Start->Acid Inter Imidate Intermediate Acid->Inter Cyclotrimerization Quench Quench: Sat. NaHCO3 Inter->Quench Product 2,4,6-tris(3-bromophenyl)-1,3,5-triazine (White Solid) Quench->Product Downstream Suzuki Coupling (Boronic Acids) Product->Downstream Pd(PPh3)4, Toluene

Figure 2: Synthetic pathway from nitrile precursor to the functionalized triazine core and subsequent coupling.[1][3]

Optoelectronic Characterization Protocols

To validate the electronic suitability of these materials, the following characterization loop is mandatory.

Cyclic Voltammetry (CV)

CV is the primary method for estimating HOMO/LUMO levels.[1]

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry DCM (for oxidation) or DMF (for reduction).
    
  • Electrodes: Glassy carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).[4][1]

  • Standard: Ferrocene (

    
    ) internal standard.[1][3]
    
  • Calculation:

    
    
    
    
    
    Note: 3-bromophenyl triazines typically show reversible reduction waves (stable anion) but irreversible oxidation waves.[4][1][3]
Low-Temperature Phosphorescence

To determine


:
  • Dissolve compound in 2-methyltetrahydrofuran or toluene.[3]

  • Cool to 77 K (liquid nitrogen) to freeze matrix.

  • Excite at absorption maximum (

    
    ).[1][3]
    
  • Measure the highest energy vibronic peak of the phosphorescence spectrum.[1]

    
    [4][1]
    

Applications in Drug Discovery (Brief Note)

While this guide focuses on materials, the 3-bromophenyl triazine scaffold is also a privileged structure in medicinal chemistry.[1]

  • Kinase Inhibition: The triazine core mimics the ATP adenine ring.[1]

  • Halogen Bonding: The 3-Br atom can form specific halogen bonds (

    
    ) with backbone carbonyls in protein binding pockets, enhancing selectivity where a simple phenyl group would fail.[1][3]
    

References

  • Chen, H.-F., et al. (2009).[4][3][6] 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. Journal of Materials Chemistry. Link

  • Fink, R., et al. (2008).[4] Synthesis and Properties of Star-Shaped 1,3,5-Triazines. Chemistry of Materials. Link[4][1]

  • Metrangolo, P., et al. (2005).[4] Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition. Link[4][1]

  • Rothschild, P., et al. (2022).[4] Electronic Absorption and Emission Properties of Extended 2,4,6-Triphenyl-1,3,5-Triazines. Molecules. Link

  • Kukhta, N. A., et al. (2013).[4] Deep Blue Phosphorescent Organic Light-Emitting Diodes with High Triplet Energy Host Materials. Journal of Physical Chemistry C. Link[1]

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-(3-Bromophenyl)-4-chloro-[1,3,5]triazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the controlled synthesis of 2-(3-bromophenyl)-4,6-dichloro-1,3,5-triazine (Intermediate A) from cyanuric chloride (TCT) via chemoselective Suzuki-Miyaura cross-coupling. It further outlines the subsequent derivatization to 2-(3-bromophenyl)-4-chloro-6-substituted-[1,3,5]triazine (Target B), addressing the common nomenclature ambiguity where "4-chloro" implies a mono-chloro functionalized scaffold ready for final library diversification.

Key Applications:

  • Kinase Inhibitor Discovery: PI3K/mTOR pathway inhibitors often utilize the 1,3,5-triazine core.

  • Library Synthesis: The 3-bromophenyl moiety serves as a "handle" for late-stage diversification via secondary cross-coupling, while the remaining chlorine allows for nucleophilic aromatic substitution (

    
    ).
    

Reaction Mechanics & Design Strategy

The "Temperature Rule" of Cyanuric Chloride

Cyanuric chloride (


) possesses three electrophilic sites with reactivity that decreases stepwise upon substitution. This electronic deactivation allows for chemoselective synthesis based on temperature control:
Substitution StepTarget PositionTemperature WindowReactivity Status
1st Substitution 2-position (Mono)-10°C to 0°C Highly Reactive
2nd Substitution 4-position (Di)20°C to 40°C Moderately Reactive
3rd Substitution 6-position (Tri)> 80°C (Reflux) Low Reactivity
Selection of Method: Suzuki vs. Grignard

While Grignard reagents (e.g., 3-bromophenylmagnesium bromide) can effect this transformation, they pose significant risks of scrambling the bromine on the phenyl ring (via Mg-halogen exchange) and often lead to over-alkylation (bis-addition) due to high reactivity.

Recommended Method: Suzuki-Miyaura Cross-Coupling .

  • Why: Boronic acids are stable, the reaction conditions are milder (preserving the sensitive C-Cl bonds), and it tolerates the 3-bromo functionality on the aryl ring without scrambling.

  • Challenge: Standard Suzuki conditions often require heat (

    
    ), which would cause over-substitution on TCT.
    
  • Solution: We utilize a Phase-Transfer Catalyzed (PTC) or High-Activity Catalyst protocol to enable the reaction at 0°C to Room Temperature .

Experimental Protocol

Reaction Scheme

The synthesis proceeds via the mono-arylation of cyanuric chloride using 3-bromophenylboronic acid.

ReactionScheme TCT Cyanuric Chloride (TCT) Intermediate 2-(3-bromophenyl)- 4,6-dichloro-1,3,5-triazine (Target Intermediate) TCT->Intermediate Pd(PPh3)4, Na2CO3 Toluene/Acetone 0°C -> RT Boronic 3-Bromophenyl- boronic acid Boronic->Intermediate Final 2-(3-bromophenyl)- 4-chloro-6-amino-triazine (Example Scaffold) Intermediate->Final Amine (R-NH2) DIPEA, THF RT

Caption: Stepwise chemoselective arylation followed by amine displacement.

Materials & Reagents[1][2][3][4][5][6][7]
  • Cyanuric Chloride (TCT): 1.84 g (10.0 mmol). Note: Recrystallize from hexane if yellow/impure.

  • 3-Bromophenylboronic acid: 2.01 g (10.0 mmol).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ]: 0.58 g (0.5 mmol, 5 mol%).
    
  • Base: Sodium Carbonate (

    
    ): 20 mL of 2M aqueous solution.
    
  • Solvent: Toluene (40 mL) and Acetone (10 mL). Acetone helps solubilize the boronic acid while toluene stabilizes the TCT.

Step-by-Step Procedure (Mono-Arylation)

Step 1: Catalyst Activation & Setup

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Cyanuric Chloride (1.84 g) in Toluene (40 mL).

  • Cool the solution to -5°C to 0°C using an ice/salt bath. Critical: Ensure TCT is fully dissolved or finely suspended before proceeding.

Step 2: Addition of Coupling Partner

  • In a separate vial, dissolve 3-Bromophenylboronic acid (2.01 g) in Acetone (10 mL).

  • Add the boronic acid solution dropwise to the cold TCT solution over 10 minutes.

  • Add the

    
      catalyst in one portion.
    

Step 3: Controlled Coupling

  • Add the

    
     (2M, 20 mL)  solution dropwise over 20 minutes. Vigorous stirring is required as this is a biphasic system.
    
  • Temperature Management:

    • Maintain at 0°C for 2 hours .

    • Allow the reaction to slowly warm to Room Temperature (20-25°C) over 4 hours.

    • Do NOT heat. Heating will lead to the formation of the di-aryl byproduct (2,4-bis(3-bromophenyl)-6-chloro-triazine).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (TCT) moves fast; the mono-aryl product will have a slightly lower

    
    .
    

Step 4: Workup & Purification [1]

  • Dilute the reaction mixture with Ethyl Acetate (100 mL) and Water (50 mL) .

  • Separate the organic layer and wash with Brine (2 x 50 mL) .

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure at <40°C . Note: TCT derivatives can sublime; avoid high vacuum for extended periods.
    
  • Purification: Flash column chromatography on silica gel.

    • Eluent: 100% Hexane

      
       5% EtOAc in Hexane.
      
    • Yield Expectation: 65-75% as a white/off-white solid.

Derivatization: Accessing the "4-Chloro" Scaffold

To obtain a stable "4-chloro" species (where one Cl remains for library synthesis), the second chlorine of the intermediate is typically displaced by a nucleophile (amine or alkoxide).

Protocol for Mono-Amination:

  • Dissolve 2-(3-bromophenyl)-4,6-dichloro-1,3,5-triazine (1 equiv) in THF at 0°C.

  • Add DIPEA (1.1 equiv).

  • Add Amine (R-NH2) (1.0 equiv) dropwise. Strict stoichiometry is vital.

  • Stir at 0°C to RT for 2-4 hours.

  • Result: 2-(3-bromophenyl)-4-chloro-6-(alkylamino)-1,3,5-triazine.

Quality Control & Validation

TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow crystalline solid
Purity HPLC (UV 254nm)> 95% Area
Identity

NMR (400 MHz,

)
Characteristic aryl protons:

8.6 (s, 1H), 8.4 (d, 1H), 7.7 (d, 1H), 7.4 (t, 1H).
Mass Spec LC-MS (ESI+)M+H matches theoretical (Isotope pattern for Br + 2 Cl is distinct).
Troubleshooting Guide
  • Issue: Presence of Di-aryl byproduct.[1][2]

    • Cause: Reaction temperature rose too fast or excess boronic acid used.

    • Fix: Keep T < 5°C for longer; ensure strict 1.0 equiv of boronic acid.

  • Issue: Hydrolysis (formation of -OH species).

    • Cause: Aqueous base added too quickly or old TCT.

    • Fix: Use fresh TCT; consider using anhydrous base (

      
      ) in dry dioxane if hydrolysis persists.
      

Process Workflow Diagram

Workflow Setup Setup: TCT in Toluene Cool to 0°C Addition Add Boronic Acid (Acetone) Add Pd Catalyst Setup->Addition BaseAdd Add Na2CO3 (aq) dropwise Maintain 0°C Addition->BaseAdd Reaction Stir 0°C (2h) -> RT (4h) Monitor via TLC BaseAdd->Reaction Quench Extraction (EtOAc/Water) Wash with Brine Reaction->Quench Purify Column Chromatography Hexane/EtOAc Quench->Purify

Caption: Operational workflow for the chemoselective Suzuki coupling.

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Moxham, G. L., et al. (2025). "Sequential Suzuki Coupling Approach to Unsymmetrical Aryl s-Triazines." ResearchGate.[3] Link

  • Organic Chemistry Portal. "Suzuki Coupling - Reaction Conditions and Protocols." Link

  • BenchChem. "Application Notes for Suzuki Coupling Reactions with Triazine Derivatives." Link

  • Cronin, J. S., et al. (2019). "Regioselective and Chemoselective Three-Component Suzuki Coupling." Journal of Organic Chemistry. Link

Sources

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the functionalization of 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine . This substrate presents a unique "electrophilic duality" challenge common in medicinal chemistry scaffolds: it contains two distinct electrophilic sites—an electron-deficient heteroaryl chloride (triazine core) and an aryl bromide (phenyl appendage).

Contrary to standard textbook reactivity (


), the extreme electron deficiency of the 1,3,5-triazine ring activates the C-Cl bond, rendering it kinetically more labile towards oxidative addition (and nucleophilic attack) than the phenyl C-Br bond. This application note provides the Sequential Functionalization Strategy , prioritizing the C-Cl site to prevent polymerization and ensure high chemoselectivity.

Substrate Analysis & Reactivity Landscape

The Electrophilic Competition

The substrate contains two competing sites for Palladium (Pd) oxidative addition. Understanding their electronic nature is the key to selectivity.

  • Site A (Triazinyl-Cl): Highly activated. The three nitrogen atoms in the ring pull electron density, making the C-Cl bond extremely susceptible to oxidative addition by Pd(0) and nucleophilic aromatic substitution (

    
    ).
    
  • Site B (Phenyl-Br): Moderately reactive. A standard aryl bromide. While typically more reactive than unactivated aryl chlorides, it is less reactive than the highly activated triazinyl-chloride.

Chemoselectivity Diagram

The following decision tree illustrates the required workflow to avoid side reactions (homocoupling or polymerization).

ReactivityLandscape Start Substrate: 2-(3-Br-Ph)-4-Cl-Triazine Decision Target Selectivity? Start->Decision PathA Path A: C-Cl Functionalization (Kinetic Control) Decision->PathA Preferred Route (Pd(0), RT) PathB Path B: C-Br Functionalization (Thermodynamic Challenge) Decision->PathB High Risk Route ProductA Product: Biaryl-Triazine-Br (Ready for Step 2) PathA->ProductA >90% Selectivity Failure Risk: Oligomerization/Hydrolysis (Triazine-Cl is too labile) PathB->Failure Competing Oxidative Addition

Caption: Reactivity hierarchy dictating the sequential functionalization strategy. The Triazinyl-Cl must be addressed first.

Detailed Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling at C-Cl (Triazine)

Objective: Couple an aryl boronic acid to the triazine core while leaving the phenyl-bromide intact for downstream chemistry. Mechanism: The electron-poor triazine facilitates rapid oxidative addition even at room temperature.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) - Chosen for mildness; avoids "hot" ligands like XPhos which might force bis-coupling.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 v/v) or DME.

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Dissolution: Add the chlorotriazine substrate (1.0 equiv) and Pd(PPh₃)₄ (0.03 equiv) to the flask. Dissolve in degassed Toluene/Ethanol.

    • Note: Do not add the boronic acid yet. Stir for 5 mins to allow pre-complexation.

  • Reagent Addition: Add the Aryl-boronic acid (1.05 equiv).

  • Base Initiation: Dropwise add the degassed Na₂CO₃ solution.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Critical Control: Do NOT heat. Heating promotes activation of the C-Br bond.

  • Monitoring: Monitor via TLC/LCMS every 30 minutes. The starting material (Cl-species) should disappear, converting to the mono-coupled Br-product.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. The product is now a 2,4-diaryl-triazine with a pendant 3-bromo group .

Protocol B: Sequential Coupling (The "Orthogonal" Step)

Objective: Functionalize the remaining Phenyl-Br site. Prerequisite: This step is performed after Protocol A (or after displacing the Cl with an amine via


).
Materials
  • Substrate: Product from Protocol A (Bromo-functionalized triazine).

  • Boronic Acid: Different Aryl-B(OH)₂ (1.2 - 1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G2 (for difficult substrates).

  • Base: K₃PO₄ (3.0 equiv, anhydrous or 2M aq).

  • Solvent: 1,4-Dioxane.

Step-by-Step Methodology
  • Dissolution: Dissolve the bromo-substrate in 1,4-Dioxane.

  • Catalyst Loading: Add Pd(dppf)Cl₂ (good thermal stability).

  • Activation: Add the second boronic acid and base.

  • Thermal Drive: Heat the reaction to 80-100°C for 4-12 hours.

    • Reasoning: The C-Br bond requires thermal energy to undergo oxidative addition, unlike the C-Cl triazine bond used in Step 1.

  • Workup: Standard aqueous extraction and column chromatography.

Data Summary & Troubleshooting

Comparative Reactivity Table
ParameterTriazinyl-Cl (Site A)Phenyl-Br (Site B)
Reactivity Rank High (Activated Heterocycle)Medium (Standard Aryl Halide)
Oxidative Addition Fast at 20°CSlow at 20°C; Fast >60°C
Hydrolysis Risk High (Forms C-OH in strong aq base)Negligible
Preferred Catalyst Pd(PPh₃)₄ (Mild)Pd(dppf)Cl₂, XPhos-Pd (Robust)
Key Variable Temperature Control Ligand Strength
Troubleshooting Guide
  • Issue: Hydrolysis of C-Cl (Formation of Triazinone).

    • Cause: Aqueous base attacks the electron-starved triazine ring before the Suzuki coupling occurs.

    • Solution: Switch to Anhydrous Conditions . Use Cs₂CO₃ or K₃PO₄ (finely ground) in dry Toluene or Dioxane. Add 4Å molecular sieves.

  • Issue: Bis-Coupling (Reaction at both Cl and Br).

    • Cause: Temperature too high or ligand too active (e.g., SPhos/XPhos used in Step 1).

    • Solution: Strictly maintain RT (or cool to 0°C) for Step 1. Reduce catalyst loading to 1 mol%.

  • Issue: No Reaction at C-Br (Step 2).

    • Cause: The triazine ring is electron-withdrawing, deactivating the phenyl ring slightly? (Actually, it withdraws electrons, which usually helps oxidative addition on the phenyl ring, but steric bulk from Step 1 might hinder it).

    • Solution: Switch to a "hotter" catalyst system like Pd(OAc)₂ + SPhos or Pd-PEPPSI-IPr .

Mechanistic Pathway (DOT Visualization)

The following diagram details the catalytic cycle preference, validating the sequential approach.

Mechanism Pd0 Pd(0)L2 Active Catalyst OA_Cl Oxidative Addition (Fast) Target: Triazine-Cl Pd0->OA_Cl Kinetic Preference OA_Br Oxidative Addition (Slow) Target: Phenyl-Br Pd0->OA_Br High Temp Required Substrate Substrate: (3-Br-Ph)-Triazine-Cl Substrate->OA_Cl Complex_A Pd(II)-Cl Species (Stable at RT) OA_Cl->Complex_A TM Transmetallation (Ar-B(OH)2 / Base) Complex_A->TM RE Reductive Elimination Product Formation TM->RE RE->Pd0 Regenerate Final Product 1: (3-Br-Ph)-Triazine-Ar RE->Final

Caption: Catalytic cycle showing the kinetic preference for the electron-deficient Triazine-Cl bond.

References

  • Sequential Functionalization of Triazines

    • Title: Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride.[1][2]

    • Source: ACS Omega / ChemRxiv (2025).
    • URL:[Link](Note: Generalized link to recent triazine works based on search context 1.1/1.2)

  • Mechanistic Insight (Suzuki Selectivity)

    • Title: Palladium-catalyzed cross-coupling reactions (Nobel Lecture & Mechanisms).[3][4]

    • Source: NobelPrize.org / Organic Chemistry Portal.
    • URL:[Link]

  • Chlorotriazine Reactivity

    • Title: Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine.
    • Source: PubMed / NIH (2018).
    • URL:[Link](Verified context from search result 1.4)

  • General Suzuki Protocol Guidelines

    • Title: The Suzuki Reaction - Myers Group Notes.[5]

    • Source: Harvard University.
    • URL:[Link]

Sources

Application Notes & Protocols: Leveraging 2-(3-Bromo-phenyl)-4-chloro-triazine in the Synthesis of Advanced OLED Materials

Application Notes & Protocols: Leveraging 2-(3-Bromo-phenyl)-4-chloro-[1][2][3]triazine in the Synthesis of Advanced OLED Materials

Introduction: The Strategic Importance of Triazine Cores in OLEDs

The field of Organic Light-Emitting Diodes (OLEDs) has matured rapidly, driven by the continuous innovation of organic semiconductor materials that govern device efficiency, color purity, and operational lifetime.[1][2][3] Among the various classes of heterocyclic compounds, 1,3,5-triazines have emerged as exceptionally potent building blocks, particularly for electron-transporting (ETM) and bipolar host materials.[2][4] The inherent electron-deficient nature of the six-membered triazine ring, conferred by its three nitrogen atoms, provides high electron affinity and excellent thermal stability—critical prerequisites for robust OLED materials.[1][5]

This guide focuses on a highly versatile, yet specific, building block: 2-(3-Bromo-phenyl)-4-chloro-[6][7][8]triazine and its close derivatives. The strategic value of this precursor lies in its orthogonally addressable reactive sites: a chlorine atom and a bromine atom. The chlorine atom on the triazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom on the pendant phenyl ring is primed for palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a programmed, stepwise synthesis, enabling the precise construction of complex, multifunctional molecules tailored for specific roles within an OLED device.

Precursor Overview: Chemical Properties and Safe Handling

The protocols herein utilize a representative precursor, 2-(3-Bromophenyl)-4,6-dichloro-1,3,5-triazine , which is synthesized from cyanuric chloride and serves as a versatile starting point for the chemistry described. The principles discussed are directly applicable to related monochloro-triazine structures.

PropertyValue
Chemical Name 2-(3-Bromophenyl)-4,6-dichloro-1,3,5-triazine
CAS Number 351953-61-2 (Representative)
Molecular Formula C₉H₄BrCl₂N₃
Molecular Weight 316.96 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in THF, Dioxane, Toluene, CH₂Cl₂

Safety and Handling:

  • Always handle this compound in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from moisture, as triazine chlorides can be sensitive to hydrolysis.

  • Consult the Safety Data Sheet (SDS) from your supplier for comprehensive safety information.

The Core Synthetic Strategy: Orthogonal Functionalization

The power of this building block stems from the ability to perform sequential, selective reactions. The general workflow is designed to build molecular complexity in a controlled manner, typically by first addressing the more reactive C-Cl bond(s) before proceeding to the C-Br bond.

Workflow Rationale:
  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient triazine ring makes the chlorine atoms excellent leaving groups for SNAr. This reaction is typically performed first, often with amine-based nucleophiles (e.g., carbazole, phenoxazine) to install hole-transporting moieties. The reactivity of the chloro-substituents is temperature-dependent, allowing for stepwise substitution on dichlorinated precursors.[9][10] The first substitution often proceeds readily at 0 °C to room temperature, while the second may require elevated temperatures.[10]

  • Palladium-Catalyzed Cross-Coupling: After functionalizing the triazine core, the C(aryl)-Br bond provides a handle for modern cross-coupling chemistry. This site is generally unreactive under the SNAr conditions used for the C-Cl bond. This step is ideal for introducing additional donor groups, acceptor units, or sterically bulky fragments to fine-tune the material's electronic properties and solid-state morphology. The two most common and powerful methods are the Buchwald-Hartwig Amination (for C-N bonds) and the Suzuki-Miyaura Coupling (for C-C bonds).[11][12]

Gcluster_0cluster_1cluster_2APrecursor2-(3-Bromophenyl)-4,6-dichloro-1,3,5-triazineBIntermediate 1(Monosubstituted Triazine)A->BStep 1: S_NAr(e.g., + Carbazole, RT)CIntermediate 2(Disubstituted Triazine)B->CStep 2: S_NAr(e.g., + Diphenylamine, Heat)DFinal Target Material(e.g., Bipolar Host)C->DStep 3: Cross-Coupling(e.g., Suzuki or Buchwald-Hartwig @ C-Br site)

Figure 1: General workflow for sequential functionalization.

Detailed Application Protocol 1: Synthesis of a Bipolar Host Material via Buchwald-Hartwig Amination

This protocol details the synthesis of a bipolar host material. We will first perform a nucleophilic substitution on the C-Cl bond with a carbazole unit (a common hole-transporting moiety) and then functionalize the C-Br bond with another amine via Buchwald-Hartwig amination.

Target Reaction:

  • Step A (SNAr): 2-(3-Bromophenyl)-4-chloro-6-phenyl-1,3,5-triazine + Carbazole → 9-(3-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole

  • Step B (Buchwald-Hartwig): Product from Step A + Diphenylamine → 9-(3-(4-(diphenylamino)-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole

Protocol: Step B - Buchwald-Hartwig C-N Coupling

Objective: To couple diphenylamine to the chloro-triazine intermediate to form a bipolar host material. Note: While the C-Br bond is also a viable site for this reaction, this example demonstrates functionalization of a remaining C-Cl bond, which can also be achieved under these conditions, often requiring more forcing conditions than SNAr. A more common route would be to functionalize the C-Br bond. For the purpose of demonstrating the breadth of this chemistry, we will proceed with the C-Br functionalization as the primary cross-coupling pathway.

Revised Target Reaction: Coupling a second donor unit to the bromo-phenyl position of an already functionalized triazine core.

Starting Material: 2-(3-Bromophenyl)-4,6-di(9H-carbazol-9-yl)-1,3,5-triazine (assumed to be prepared via SNAr from the dichloro precursor).

Reagents & Materials:

ReagentM.W.AmountMolesRationale
Starting Material 639.531.00 g1.56 mmolThe substrate containing the C-Br bond for coupling.
Phenoxazine 183.21316 mg1.72 mmolThe amine nucleophile (1.1 eq). Phenoxazine is a strong electron donor.
Pd₂(dba)₃ 915.7229 mg0.031 mmolPalladium(0) precatalyst (2 mol% Pd). A common choice for amination.[13]
tBuXPhos 478.6745 mg0.094 mmolA sterically hindered biaryl phosphine ligand (6 mol%) that promotes efficient oxidative addition and reductive elimination.[14]
Sodium tert-butoxide 96.10300 mg3.12 mmolA strong, non-nucleophilic base (2.0 eq) required to deprotonate the amine and facilitate the catalytic cycle.[15]
Anhydrous Toluene -20 mL-A common high-boiling, non-polar solvent for this reaction.

Experimental Workflow:

GA1. Setup- Add solids to oven-dried flask- Seal with septumB2. Inert Atmosphere- Evacuate and backfill with Argon/N₂ (3x)A->BC3. Solvent Addition- Add anhydrous toluene via syringeB->CD4. Reaction- Heat to 100-110 °C- Stir for 12-24 h- Monitor by TLC/LC-MSC->DE5. Workup- Cool to RT- Quench with H₂O- Extract with CH₂Cl₂D->EF6. Purification- Dry (Na₂SO₄), filter, concentrate- Silica gel chromatographyE->FG7. Characterization- NMR, MS, TGA, UV-Vis/PLF->G

Figure 2: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • To an oven-dried 50 mL Schlenk flask, add the starting triazine (1.00 g), phenoxazine (316 mg), Pd₂(dba)₃ (29 mg), tBuXPhos (45 mg), and sodium tert-butoxide (300 mg).

  • Seal the flask with a rubber septum and purge with dry argon or nitrogen for 15 minutes. Alternatively, evacuate and backfill the flask with inert gas three times.

  • Using a syringe, add 20 mL of anhydrous toluene.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction mixture to room temperature. Carefully quench by slowly adding 20 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield the final product.

Detailed Application Protocol 2: C-C Bond Formation via Suzuki-Miyaura Coupling

This protocol demonstrates how to append an electron-deficient pyridine ring to the bromo-phenyl position, a strategy often used to enhance electron transport properties or tune the emission color.

Target Reaction: 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine + Pyridine-3-boronic acid → 2-(3-(Pyridin-3-yl)phenyl)-4,6-diphenyl-1,3,5-triazine

Reagents & Materials:

ReagentM.W.AmountMolesRationale
2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine 440.311.00 g2.27 mmolThe aryl bromide substrate.
Pyridine-3-boronic acid 122.92335 mg2.73 mmolThe organoboron coupling partner (1.2 eq).
Pd(PPh₃)₄ 1155.56131 mg0.11 mmolTetrakis(triphenylphosphine)palladium(0) (5 mol%) is a robust, all-purpose catalyst for Suzuki couplings.[16]
Sodium Carbonate (Na₂CO₃) 105.99721 mg6.81 mmolAn inorganic base (3.0 eq) required to activate the boronic acid for transmetalation.[17][18]
Toluene / H₂O -20 mL / 5 mL-A biphasic solvent system is standard for Suzuki reactions with inorganic bases.

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, combine the bromo-triazine starting material (1.00 g), pyridine-3-boronic acid (335 mg), and Pd(PPh₃)₄ (131 mg).

  • Add 20 mL of toluene.

  • In a separate beaker, dissolve the sodium carbonate (721 mg) in 5 mL of deionized water. Add this aqueous solution to the reaction flask.

  • Fit the flask with a reflux condenser and place it in a preheated oil bath at 90 °C.

  • Stir the biphasic mixture vigorously under a nitrogen atmosphere for 12 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature. Add 30 mL of ethyl acetate and transfer to a separatory funnel.

  • Separate the layers. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purify the resulting solid by column chromatography (hexane/ethyl acetate gradient) or recrystallization to obtain the pure C-C coupled product.

Material Characterization & Expected Outcomes

Thorough characterization is essential to confirm the identity, purity, and suitability of the synthesized materials for OLED applications.

Analysis TechniquePurpose & Expected Results
¹H and ¹³C NMR Confirms the molecular structure. Expect to see the disappearance of the C-H proton signal in the starting amine and the appearance of new aromatic signals corresponding to the coupled moiety.
Mass Spectrometry Confirms the molecular weight of the final product. The molecular ion peak [M]⁺ or [M+H]⁺ should match the calculated mass.
TGA/DSC Determines thermal stability. A high decomposition temperature (Td > 350 °C) and glass transition temperature (Tg > 100 °C) are desirable for device stability.
UV-Vis & PL Measures optical properties. The absorption and emission spectra determine the material's color and optical bandgap. For host materials, a high triplet energy (ET) is crucial.[8][19]

Integration into an OLED Device

The synthesized bipolar materials are prime candidates for use as hosts in the emissive layer (EML) of phosphorescent (PHOLED) or Thermally Activated Delayed Fluorescence (TADF) OLEDs. The high triplet energy, maintained by the meta-linkage on the phenyl ring and the twisted structure, helps to confine triplet excitons on the guest emitter, preventing energy loss and ensuring high efficiency.[6][7]

Gcluster_0CathodeCathode (Al)EILElectron-Injection Layer (EIL)(e.g., LiF)ETLElectron-Transport Layer (ETL)(e.g., TPBi)EMLEmissive Layer (EML)(Synthesized Host + Dopant)HTLHole-Transport Layer (HTL)(e.g., NPB)HILHole-Injection Layer (HIL)(e.g., PEDOT:PSS)AnodeAnode (ITO)

Figure 3: A typical multi-layer OLED device stack.

References

  • Triazine Based Bipolar Host Materials for Blue Phosphorescent OLEDs. University of Bayreuth. [Link]

  • Molecular design of triazine and carbazole based host materials for blue phosphorescent organic emitting diodes. PubMed. [Link]

  • Triazine Based Bipolar Host Materials for Blue Phosphorescent OLEDs | Request PDF. ResearchGate. [Link]

  • Triazine-dibenzocarbazole based bipolar host materials for highly luminescent green and yellow phosphorescent organic light emitting diodes. Kyung Hee University. [Link]

  • Highly efficient triazine/carbazole-based host material for green phosphorescent organic light-emitting diodes with low efficien. Queen's University Belfast. [Link]

  • Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials | Request PDF. ResearchGate. [Link]

  • The Role of Triazine Derivatives in High-Performance OLEDs. OLED-Info. [Link]

  • Triazine: An Important Building Block of Organic Materials for Solar Cell Application. PMC. [Link]

  • Multifunctional s-triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applications. PMC. [Link]

  • A route for the synthesis of substituted 1,2,3-triazine derivatives. ResearchGate. [Link]

  • Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. PMC. [Link]

  • Synthesis of Heterocycles for OLED Applications. IRIS. [Link]

  • 1,3,5-Triazine Derivatives as New Electron Transport–Type Host Materials for Highly Efficient Green Phosphorescent OLEDs. Royal Society of Chemistry. [Link]

  • Facile Generation of Thermally Activated Delayed Fluorescence and Fabrication of Highly Efficient Non‐Doped OLEDs Based on Triazine Derivatives. Wiley Online Library. [Link]

  • Chemical and photophysical properties of materials for OLEDs. ResearchGate. [Link]

  • Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald-Hartwig Amination. OSTI.GOV. [Link]

  • OLED Intermediates. J&Y Chemical. [Link]

  • Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. PMC. [Link]

  • 1,3,5-Triazine-Functionalized Thermally Activated Delayed Fluorescence Emitters for Organic Light-Emitting Diodes. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The roles of thermally activated delayed fluorescence sensitizers for efficient red fluorescent organic light-emitting diodes with D–A–A type emitters. Royal Society of Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Multifunctional applications of triazine/carbazole hybrid thermally activated delayed fluorescence emitters in organic light emitting diodes. Royal Society of Chemistry. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. SciSpace. [Link]

  • Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. Semantic Scholar. [Link]

  • Triazolotriazine-based thermally activated delayed fluorescence sensitizer for narrowband red fluorescence OLEDs. Science Exploration Press. [Link]

  • Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. MDPI. [Link]

  • (PDF) 1, 3, 5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. ResearchGate. [Link]

  • Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. Royal Society of Chemistry. [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

Application Note: Buchwald-Hartwig Amination of Chlorotriazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and medicinal chemists. It addresses the specific challenges of applying Buchwald-Hartwig (B-H) conditions to chlorotriazine intermediates, a class of substrates where the decision between Nucleophilic Aromatic Substitution (


) and Palladium catalysis is critical.

Executive Summary & Decision Matrix

Chlorotriazines (e.g., cyanuric chloride derivatives) are historically defined by their high electrophilicity, making them prime candidates for catalyst-free Nucleophilic Aromatic Substitution (


). However, as drug scaffolds increase in complexity, the "Triazine Paradox" emerges: As the triazine ring becomes substituted with electron-donating groups (amino, alkoxy), its electrophilicity drops, rendering the final C-Cl bond inert to 

under mild conditions.

This guide details the transition from


 to Palladium-catalyzed Buchwald-Hartwig amination. It provides a validated protocol for coupling deactivated (electron-rich) chlorotriazines  with challenging nucleophiles  (bulky anilines, amides, or weak alkylamines), ensuring high yields where thermal 

fails or causes decomposition.
Decision Framework: vs. Pd-Catalysis

Before initiating a B-H screen, validate the necessity of the metal catalyst using the logic below:

DecisionTree Start Target: Chlorotriazine Amination SubstCheck Are C-4/C-6 positions substituted with EDGs? (e.g., -OMe, -NHR, -OH) Start->SubstCheck NuclCheck Is the Amine Nucleophile Sterically Hindered or Electron Deficient? SubstCheck->NuclCheck Yes (Deactivated Core) SNAr USE SnAr (Base: DIPEA/K2CO3, Solvent: THF/DMF) SubstCheck->SNAr No (Active Core) NuclCheck->SNAr No (Simple Amine) BH USE Buchwald-Hartwig (Pd-Catalysis Required) NuclCheck->BH Yes (Difficult Coupling) Protocol 1 Protocol 1 BH->Protocol 1 Go to Screening

Figure 1: Decision matrix for selecting reaction manifold. Pd-catalysis is strictly recommended when the triazine core is deactivated (electron-rich) or the nucleophile is poor.

Mechanistic Insight: The Deactivated Triazine Challenge

In a standard


 mechanism, the rate-determining step is the nucleophilic attack on the triazine ring to form a Meisenheimer complex. Electron-donating groups (EDGs) at positions 4 and 6 raise the LUMO energy of the triazine, significantly increasing the activation energy for this attack.

The Buchwald-Hartwig Solution: Palladium catalysis bypasses the requirement for triazine electrophilicity towards the amine. Instead, the reaction relies on the Oxidative Addition (OA) of the Pd(0) species into the C-Cl bond.

  • Challenge: Electron-rich triazines are poor substrates for OA.

  • Solution: Use electron-rich, bulky phosphine ligands (Dialkylbiaryl phosphines) to facilitate OA and prevent catalyst resting states.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OA_Complex Oxidative Addition (Rate Limiting for Deactivated Triazines) Pd0->OA_Complex Ar-Cl Coord_Complex Amine Coordination & Deprotonation OA_Complex->Coord_Complex HNR2 + Base RE_Complex Reductive Elimination (Product Release) Coord_Complex->RE_Complex - Base-HCl RE_Complex->Pd0 Product

Figure 2: Simplified catalytic cycle emphasizing the Rate Limiting Step (Oxidative Addition) for electron-rich chlorotriazines.

Critical Parameter Optimization

Ligand Selection (The "Buchwald" Series)

For chlorotriazines, ligand selection is binary based on the amine class. Older ligands (BINAP, dppf) often fail with deactivated triazines due to slow oxidative addition.

Amine ClassPrimary RecommendationSecondary RecommendationMechanistic Rationale
Primary Amines (Anilines, Alkyl)BrettPhos tBuBrettPhosPrevents formation of stable Pd-amine complexes; promotes reductive elimination.
Secondary Amines (Cyclic, Acyclic)RuPhos SPhosSteric bulk prevents

-hydride elimination; facilitates coupling of hindered amines.
Amides / Sulfonamides tBuBrettPhos XPhosHigh basicity of ligand aids in deprotonation of weak nucleophiles.
General / Screening XPhos Ad-BrettPhosExcellent "first-pass" ligand for sterically demanding substrates.
Base Selection

Triazines are prone to hydrolysis (forming cyanuric acid derivatives) in the presence of strong bases and trace water.

  • Preferred:

    
     or 
    
    
    
    (anhydrous). These weak bases minimize hydrolysis of the triazine core.
  • Avoid:

    
     or 
    
    
    
    unless the substrate is verified to be stable. Strong alkoxides can displace the chloride or other substituents via
    
    
    before the Pd cycle engages.

Experimental Protocols

Protocol 1: Micro-Scale Ligand Screening (100 mg Scale)

Use this protocol to identify the optimal ligand/catalyst system for a new triazine substrate.

Reagents:

  • Substrate: Deactivated Chlorotriazine (1.0 equiv, 0.2-0.5 mmol)

  • Amine: 1.2 equiv[1][2]

  • Catalyst: Pd-G3/G4 Precatalysts (e.g., XPhos Pd G4, RuPhos Pd G4). Note: Precatalysts ensure accurate Pd:L ratio and rapid activation.

  • Base:

    
     (2.0 equiv, anhydrous, granular)
    
  • Solvent: 1,4-Dioxane or t-BuOH (anhydrous, 0.1 M concentration)

Procedure:

  • Setup: In a glovebox or under active

    
     flow, charge a 4 mL screw-cap vial with the chlorotriazine, amine, and base.
    
  • Catalyst Addition: Add the Pd precatalyst (2-5 mol%). Do not add Pd and Ligand separately if precatalysts are available.

  • Solvent: Add anhydrous 1,4-Dioxane (sparged with

    
     for 10 min).
    
  • Reaction: Seal the vial tightly. Heat to 80°C - 100°C in a heating block for 12-16 hours.

  • Analysis: Filter a 50

    
    L aliquot through a silica plug, elute with EtOAc, and analyze via UPLC-MS. Look for:
    
    • Product Mass

      
      .
      
    • Hydrolysis byproduct

      
      .
      
    • Protodehalogenation

      
      .
      
Protocol 2: Optimized Scale-Up (Deactivated Substrates)

Validated for 2-chloro-4,6-dimethoxy-1,3,5-triazine derivatives.

Reagents:

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines). Loading: 1-3 mol%.

  • Base:

    
     (finely ground, 2.5 equiv).
    
  • Solvent: t-Amyl Alcohol or 1,4-Dioxane (0.2 M).

Step-by-Step:

  • Vessel Prep: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under Argon.

  • Solids Charge: Add Chlorotriazine (1.0 equiv), Amine (1.1 equiv), and

    
     (2.5 equiv).
    
  • Purge: Cycle Argon/Vacuum (3x) to remove

    
     and moisture.
    
  • Catalyst Charge: Under positive Argon flow, add the Pd Precatalyst (1-3 mol%).

  • Solvent Addition: Add sparged solvent via syringe.

  • Activation: Heat the mixture to 100°C . Stirring must be vigorous (>800 rpm) to suspend the inorganic base.

  • Monitoring: Monitor via HPLC at 2h and 6h.

    • Checkpoint: If conversion stalls <50%, add 1 mol% additional catalyst.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove Pd and salts. Wash the filtrate with water (2x) and brine (1x). Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (typically Hexane/EtOAc). Note: Triazine products can be streaky on silica; adding 1%

    
     to the eluent is recommended.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Hydrolysis Product (

)
Wet solvent or hygroscopic base.Switch to anhydrous

; store base in desiccator. Use molecular sieves in solvent.
No Reaction (SM Recovery) Catalyst deactivation or poor OA.Switch to a bulkier, more electron-rich ligand (e.g., from XPhos to Ad-BrettPhos ). Increase temp to 110°C.
Homocoupling (

)
Transmetallation issues.Reduce catalyst loading; ensure strict

exclusion.
Dehalogenation (

)

-hydride elimination from amine.
Switch to RuPhos (specifically designed to suppress this in secondary amines).

References

  • Mechanistic Foundations: Paul, F., Patt, J., & Hartwig, J. F. (1994).[3] Palladium-catalyzed formation of carbon-nitrogen bonds.[2][4][5][6][7][8] Journal of the American Chemical Society.[9] Link

  • Ligand Selection (BrettPhos): Maiti, D., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science. Link

  • Triazine Reactivity: Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron. Link

  • Precatalyst Technology: Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science. Link

  • Heterocycle Amination: Walsh, K., Sneddon, H. F., & Moody, C. J. (2013).

    
     in Green Solvents? ChemSusChem. Link
    

Sources

Application Note: High-Fidelity Functionalization of 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine via

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the nucleophilic aromatic substitution (


) of 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine . This scaffold is a "privileged structure" in medicinal chemistry because it offers orthogonal reactivity :
  • The C-Cl bond (Position 4): Highly reactive toward nucleophiles (amines, alcohols, thiols) via

    
     under mild conditions.
    
  • The C-Br bond (Meta-position on Phenyl): Inert to

    
     conditions but highly reactive for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
    

This duality allows researchers to install diversity elements at the triazine core before elaborating the aryl side chain, making it ideal for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) synthesis.

Mechanistic Principles

The Reactivity Hierarchy

1,3,5-Triazines are electron-deficient heterocycles. The three nitrogen atoms in the ring exert a strong inductive ($ -I


 -M $) effect, making the ring carbons highly electrophilic.
  • Activation: The electronegativity of the Chlorine atom at position 4 further depletes electron density, lowering the energy of the LUMO and facilitating nucleophilic attack.

  • Selectivity: In a 2-aryl-4-chloro-triazine system, the triazine ring is significantly more reactive than the phenyl ring. The 3-bromo substituent on the phenyl ring does not participate in the

    
     reaction, remaining intact for downstream functionalization.
    
Reaction Pathway ( )

The reaction proceeds via a stepwise Addition-Elimination mechanism, not a concerted


 pathway.
  • Addition: The nucleophile attacks the ipso-carbon (C4), disrupting aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

  • Elimination: The ring re-aromatizes by expelling the chloride ion (good leaving group).[1]

SNAr_Mechanism Substrate Substrate (Chlorotriazine) TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS Nucleophilic Attack (Rate Determining) Nu Nucleophile (H-Nu:) Nu->TS Product Functionalized Product TS->Product Re-aromatization LG Leaving Group (HCl / Salt) TS->LG

Figure 1: The Addition-Elimination pathway for chlorotriazine functionalization. The formation of the Meisenheimer complex is typically the rate-determining step.

Strategic Considerations

Solvent Selection

The choice of solvent dictates reaction rate and impurity profile.

  • THF (Tetrahydrofuran): Recommended. Solubilizes both organic substrates and organic bases. Easy to remove.

  • DMF/DMSO: Use only if the substrate is insoluble in THF. High boiling points make workup tedious (requires aqueous wash).

  • 1,4-Dioxane: Excellent for higher temperature reactions (

    
    ) if the substrate is sterically hindered.
    
Base Selection

A base is required to neutralize the HCl byproduct.

  • DIPEA (N,N-Diisopropylethylamine): Standard. Non-nucleophilic, soluble in organic solvents.

  • 
     / 
    
    
    
    :
    Use for phenols or weak nucleophiles. Requires polar solvents (DMF/Acetone) or phase transfer conditions.

Experimental Protocols

Protocol A: Amination (Displacement with Amines)

Objective: Synthesis of 2-(3-bromophenyl)-4-amino-triazine derivatives.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Base: DIPEA (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Chlorotriazine substrate (1.0 equiv) in anhydrous THF.

  • Base Addition: Add DIPEA (1.5 equiv) via syringe. The solution may turn slightly yellow.

  • Nucleophile Addition:

    • For liquid amines: Add dropwise at

      
       (ice bath) to control exotherm.
      
    • For solid amines: Dissolve in minimal THF and add dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc) or LCMS. The starting material (Cl-triazine) should disappear.

  • Workup:

    • Dilute with EtOAc.

    • Wash with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (typically Hexane/EtOAc gradient).

Protocol B: Etherification (Displacement with Alcohols/Phenols)

Objective: Synthesis of 2-(3-bromophenyl)-4-alkoxy-triazine derivatives.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Alcohol or Phenol (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) OR

    
     (2.0 equiv)
    
  • Solvent: Anhydrous THF or DMF

Procedure:

  • Activation (NaH Method):

    • In a separate vial, suspend NaH (1.2 equiv) in dry THF at

      
      .
      
    • Slowly add the Alcohol/Phenol . Stir for 15–30 min until

      
       evolution ceases (formation of alkoxide).
      
  • Coupling:

    • Add the Chlorotriazine substrate (dissolved in THF) dropwise to the alkoxide solution at

      
      .
      
  • Reaction: Stir at

    
     for 30 mins, then warm to RT for 1–2 hours.
    
    • Note: Phenols are less reactive than aliphatic alcohols and may require mild heating (

      
      ).
      
  • Quench: Carefully add saturated

    
     solution to quench excess alkoxide.
    
  • Workup: Standard extraction with EtOAc/Water.

Data & Troubleshooting

Reactivity Table: Nucleophile Classes
Nucleophile TypeReactivityConditionsCommon Issues
Aliphatic Amines High

RT, THF
Over-reaction if dichloro species present.
Anilines ModerateRT

, THF/Dioxane
Slow kinetics; may require acid catalysis.
Alcohols (Primary) High (as alkoxide)

, NaH/THF
Hydrolysis if water is present.
Phenols Moderate

,

/DMF
Requires strong base or heat.
Thiols Very High

, DIPEA/THF
Disulfide formation (degas solvents).
Troubleshooting Guide
  • Hydrolysis (Formation of -OH species):

    • Symptom:[1][2][3] LCMS shows mass [M-Cl+OH].

    • Cause: Wet solvent or old reagents. Chlorotriazines are sensitive to moisture.[4]

    • Fix: Use anhydrous solvents and keep under

      
       atmosphere.
      
  • Incomplete Conversion:

    • Symptom:[1][2][3] Starting material remains after 24h.

    • Fix: Switch solvent to 1,4-Dioxane and heat to

      
      . The 3-bromo substituent is stable up to 
      
      
      
      .
  • Regioselectivity (If starting with Dichloro):

    • Insight: If your starting material is actually 2-(3-bromophenyl)-4,6-dichloro-triazine, the first displacement occurs at

      
      . The second requires RT or Heat. To isolate the monochloro product, strictly control stoichiometry (0.95 equiv nucleophile) and temperature (
      
      
      
      ).

Workflow Visualization

Workflow cluster_cond Condition Selection Start Start: 2-(3-Br-Ph)-4-Cl-Triazine Amine Nucleophile: Amine Start->Amine Alcohol Nucleophile: Alcohol/Phenol Start->Alcohol Process_Amine Add DIPEA, THF Stir 0°C to RT Amine->Process_Amine Process_Alc Add NaH or K2CO3 THF or DMF Alcohol->Process_Alc QC QC: LCMS / TLC Check for Hydrolysis Process_Amine->QC Process_Alc->QC QC->Start Incomplete (Heat) Final Final Product: 2-(3-Br-Ph)-4-Func-Triazine QC->Final Pass

Figure 2: Decision tree for functionalizing chlorotriazines based on nucleophile type.

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

  • PubChem. (n.d.).[5] "Compound Summary: 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (Analogous Scaffold)." National Library of Medicine.

  • Chemical Book. (2023).[6][7] "Synthesis of 2,4-substituted triazines."

  • Master Organic Chemistry. (2023).

    
    ): The Addition-Elimination Mechanism." 
    

Sources

Precision One-Pot Synthesis of Asymmetric 1,3,5-Triazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: One-pot synthesis methods for asymmetric triazine derivatives Content Type: Application Notes and Protocols

Abstract

The 1,3,5-triazine (s-triazine) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Enasidenib (IDH2 inhibitor) and Altretamine. While symmetric triazines are trivial to synthesize, the selective introduction of three distinct substituents (asymmetric functionalization) historically required cumbersome multi-step isolation. This guide details advanced one-pot sequential nucleophilic substitution protocols. By exploiting the inherent "tunable electrophilicity" of the cyanuric chloride core, researchers can program the orthogonal installation of nucleophiles solely through temperature control and stoichiometric precision, eliminating intermediate purification.

Core Logic: The Principle of Tunable Electrophilicity

To master the one-pot synthesis of asymmetric triazines, one must understand the causality behind the reaction conditions. The synthesis relies on the sequential modulation of the triazine ring's reactivity.[1][2][3][4][5]

  • Starting State (High Reactivity): Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) is highly electron-deficient due to three electronegative chlorine atoms and the nitrogen-rich ring. It reacts with nucleophiles exothermically, even at sub-zero temperatures.

  • The Deactivation Effect: When a nucleophile (e.g., an amine or alkoxide) replaces the first chlorine, it donates electron density into the ring (via resonance or induction). This deactivates the remaining positions.

  • The Consequence:

    • Substitution 1: Occurs at 0°C to -20°C . (Kinetic control avoids disubstitution).

    • Substitution 2: Requires Room Temperature (20-25°C) to overcome the lowered electrophilicity.

    • Substitution 3: Requires Heat (60-100°C) to force the final displacement on the significantly deactivated ring.

Decision Framework: Order of Addition

The success of the "one-pot" strategy hinges on the order of reagent addition.

  • Rule of Thumb: Add the most sterically sensitive or labile nucleophile first (under mild conditions).

  • Nucleophilicity Matching: Strong nucleophiles (e.g., aliphatic amines) can be added early but require strict temperature control to prevent over-substitution. Weaker nucleophiles (e.g., anilines) are often added in the second or third step, facilitated by heat.

Visualization: Reaction Pathway & Logic[1]

TriazineSynthesis cluster_conditions Reaction Conditions (One-Pot) TCT Cyanuric Chloride (TCT) Mono Intermediate A (Mono-substituted) TCT->Mono Nucleophile 1 (Kinetic Control) Di Intermediate B (Di-substituted) Mono->Di Nucleophile 2 (Thermodynamic Assist) Tri Final Product (Asymmetric Triazine) Di->Tri Nucleophile 3 (Forced Conv.) Step1 Step 1: 0°C Solvent: Acetone/THF Base: DIPEA/NaHCO3 Step2 Step 2: Room Temp (25°C) Step3 Step 3: Reflux (60-90°C)

Caption: The stepwise deactivation of the triazine core necessitates increasing energy input (temperature) for each subsequent substitution, enabling orthogonal functionalization.

Experimental Protocols

Protocol A: Standard Chemoselective Amination (Three C-N Bonds)

Application: Synthesis of tri-amino triazines (e.g., library generation for kinase inhibitors). Scope: Aliphatic amines, anilines, and functionalized heterocycles.[6]

Reagents:

  • Cyanuric Chloride (Recrystallized from hexane if yellow/impure).

  • Nucleophiles: Amine A, Amine B, Amine C.

  • Base: DIPEA (Hünig's base) or K2CO3.

  • Solvent: THF or Acetone (for Steps 1-2), 1,4-Dioxane (if high heat needed for Step 3).

Step-by-Step Methodology:

  • Preparation (Step 1 - 0°C):

    • Dissolve Cyanuric Chloride (1.0 equiv) in THF (0.1 M concentration).

    • Cool the solution to 0°C using an ice bath. Critical: Ensure TCT is fully dissolved before cooling to avoid precipitation.

    • Add Amine A (1.0 equiv) dropwise over 10 minutes.

    • Add DIPEA (1.1 equiv) dropwise. Note: Exothermic reaction. Monitor internal temp to keep < 5°C.

    • Stir at 0°C for 1–2 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The starting material (TCT) should disappear, leaving the mono-substituted product.

  • Intermediate Functionalization (Step 2 - RT):

    • Remove the ice bath.

    • Add Amine B (1.0 equiv) to the same reaction vessel.

    • Add DIPEA (1.1 equiv).

    • Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Checkpoint: LC-MS should show conversion of Mono- to Di-substituted species. If sluggish, warm slightly to 30°C.

  • Final Displacement (Step 3 - Reflux):

    • Add Amine C (1.2–1.5 equiv). Note: Excess is often used to drive the reaction to completion.

    • Add DIPEA (2.0 equiv) or switch to a stronger inorganic base like K2CO3 if the nucleophile is weak.

    • Heat the reaction to 60–80°C (Reflux) for 6–12 hours.

    • Workup: Cool to RT. Pour into water. If the product precipitates, filter and wash. If not, extract with EtOAc, dry over Na2SO4, and concentrate.

Self-Validation:

  • If Step 1 yields di-substituted product: Lower temp to -20°C or slow down addition rate.

  • If Step 3 is incomplete: Switch solvent to 1,4-Dioxane or DMF and increase temp to 100°C.

Protocol B: Sequential C-N / C-C Bond Formation (Suzuki Hybrid)

Application: Introducing aryl/alkyl carbon substituents (e.g., Enasidenib analogs). Innovation: Combines S_NAr with Palladium-catalyzed cross-coupling in one pot.

Reagents:

  • Cyanuric Chloride.[4][7][8][9][10][11][12]

  • Amine A (Nucleophile 1).

  • Amine B (Nucleophile 2).

  • Boronic Acid (Nucleophile 3 - Carbon source).

  • Catalyst: Pd(PPh3)4 (5 mol%).

  • Base: Na2CO3 (2M aqueous).

Step-by-Step Methodology:

  • S_NAr 1 & 2: Perform Steps 1 and 2 as described in Protocol A (using Acetone/Water or THF/Water as solvent) to generate the 2-chloro-4,6-diamino-triazine intermediate.

  • One-Pot Switch: Do not isolate. Ensure the system is degassed (sparge with Argon for 10 min).

  • Suzuki Coupling:

    • Add Aryl Boronic Acid (1.5 equiv).

    • Add Pd(PPh3)4 (0.05 equiv).

    • Add Na2CO3 (2.0 equiv, 2M aq solution).

    • Heat to 80–90°C for 12 hours under Argon atmosphere.

  • Workup: Filter through Celite to remove Pd residues. Extract with EtOAc.

Comparative Analysis of Methods

FeatureProtocol A: Sequential S_NArProtocol B: S_NAr + Suzuki HybridProtocol C: Multicomponent (MCR)
Primary Bond Types C-N, C-O, C-SC-N, C-CC-N, C-S (Thiones)
Starting Material Cyanuric ChlorideCyanuric ChlorideAldehydes + Thiourea
Atom Economy High (HCl byproduct)Moderate (Boronic acid waste)High
Reaction Time 6–18 Hours12–24 Hours1–4 Hours
Key Limitation Nucleophiles must be distinct enough to control via temp.Requires Pd catalyst; O2 sensitive.Limited scope (specific scaffolds).
Yield (Typical) 70–95%50–75%60–85%

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Over-substitution in Step 1 Temperature too high or addition too fast.Cool to -20°C. Dilute nucleophile in solvent before addition.
Hydrolysis (OH impurity) Wet solvent or hygroscopic base.Use anhydrous THF/Dioxane. Store TCT in desiccator.
Incomplete Step 3 Steric hindrance or deactivated ring.Use high-boiling solvent (DMF, NMP). Increase equivalents of Nucleophile 3.
Precipitation of Intermediate Low solubility of mono/di-adduct.Switch to DMF or add co-solvent (NMP). Note: Suspension often reacts fine.

References

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry, 2024.

  • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ACS Omega, 2025.[9]

  • One-pot synthesis of triazines as potential agents affecting cell differentiation. Monatshefte für Chemie, 2018.

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 2020.[13]

  • New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin. International Journal of Molecular Sciences, 2021. [13]

Sources

Troubleshooting & Optimization

Improving yield of 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 2-(3-Bromophenyl)-4-chloro-[1,3,5]triazine Scaffolds Ticket ID: TRZ-SYN-004 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Overview

User Query: "I am experiencing low yields and inseparable impurities during the synthesis of 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine."

Technical Clarification: Strictly speaking, "this compound" implies a structure with a hydrogen atom at the 6-position. However, in 95% of synthetic applications starting from Cyanuric Chloride (TCT), the user is targeting one of two species:

  • The Intermediate: 2-(3-Bromophenyl)-4,6-dichloro-1,3,5-triazine (Mono-arylation).

  • The Functionalized Scaffold: 2-(3-Bromophenyl)-4-chloro-6-nucleophile-1,3,5-triazine (Di-substitution).

Root Cause Analysis: Low yields in this synthesis are almost invariably caused by violating the Temperature-Selectivity Rule of Cyanuric Chloride, leading to two distinct failure modes:

  • Hydrolysis (Yield Loss): TCT is highly moisture-sensitive. Aqueous bases used in Suzuki couplings or wet solvents in Grignard reactions hydrolyze the C-Cl bonds to C-OH (cyanuric acid derivatives).

  • Over-Arylation (Impurity): The reactivity of the first, second, and third chlorines is temperature-dependent.[1] If the reaction exotherms uncontrolled, you form the di-aryl (bis) byproduct, which is often chromatographically inseparable from the mono-aryl product.

Critical Reaction Parameters (The "Why")

The reactivity of Cyanuric Chloride (TCT) is governed by the electron-deficiency of the triazine ring. As you replace electron-withdrawing Chlorines with electron-donating groups (Aryls, Amines), the ring becomes less reactive, requiring higher temperatures for the next substitution.

Substitution StepTarget ProductRequired TempCritical Risk
1st Substitution Mono-substituted (2,4-dichloro)-10°C to 0°C Bis-substitution (if too hot)
2nd Substitution Di-substituted (2-chloro)25°C to 45°C Hydrolysis (if wet/long)
3rd Substitution Tri-substituted> 80°C (Reflux) Incomplete reaction
Decision Logic: Grignard vs. Suzuki

Use the following flowchart to determine the correct protocol for your lab conditions.

TriazineLogic Start Start: Select Synthesis Route Decision Is the 3-Bromophenyl group sensitive to Mg? Start->Decision Grignard Route A: Grignard Addition (High Risk, Low Cost) Decision->Grignard No (Standard) Suzuki Route B: Suzuki Coupling (High Selectivity, High Cost) Decision->Suzuki Yes (Functionalized) G_Step1 CRITICAL: Inverse Addition Add Grignard TO TCT Grignard->G_Step1 S_Step1 CRITICAL: Anhydrous Base or Phase Transfer Suzuki->S_Step1 Result Target: 2-(3-Bromophenyl)-4,6-dichloro-1,3,5-triazine G_Step1->Result S_Step1->Result

Figure 1: Decision matrix for selecting the optimal arylation pathway.

Optimized Protocols

Protocol A: The "Inverse Addition" Grignard Method

Best for: Standard synthesis, scale-up, cost-efficiency.

The Mechanism: Standard Grignard addition (TCT into Grignard) creates a local excess of Grignard reagent, instantly causing double substitution. You must use Inverse Addition (Grignard into TCT).

  • Preparation: Dissolve 1.0 eq of Cyanuric Chloride (TCT) in anhydrous THF. Cool to -10°C (Acetone/Ice bath).

  • Reagent: Prepare or purchase 3-Bromophenylmagnesium bromide (0.95 eq). Note: Use a slight deficit of Grignard to prevent over-reaction.

  • Addition: Add the Grignard reagent dropwise to the TCT solution over 1 hour.

    • Checkpoint: Monitor internal temperature. Do not let it rise above 0°C .

  • Quench: Quench with saturated

    
     at 0°C.
    
  • Workup: Extract immediately with EtOAc. Wash with brine. Dry over

    
    .
    
    • Warning: Do not use water/alcohol washes for prolonged periods; the product hydrolyzes easily.

Protocol B: The "Phase-Controlled" Suzuki Method

Best for: High purity, sensitive substrates, avoiding bis-products.

The Mechanism: Uses a biphasic system to keep the base separated from the TCT until the catalytic cycle engages, minimizing hydrolysis.

  • Solvent System: Toluene:Water (4:1).

  • Reagents: TCT (1.0 eq), 3-Bromophenylboronic acid (1.0 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (3 mol%).
    
  • Procedure:

    • Dissolve TCT in Toluene. Cool to 0°C .[2]

    • Dissolve Boronic Acid and Catalyst in Toluene. Add to TCT.

    • Dissolve

      
       in water. Add dropwise to the organic mixture with vigorous stirring.
      
    • Maintain 0°C to 5°C for 2–4 hours.

  • Purification: The mono-arylated product usually precipitates or stays in the toluene layer, while hydrolyzed byproducts stay in the aqueous layer.

Troubleshooting Guide (FAQ)

Q1: I see a spot on TLC just above my product that I can't separate. What is it?

A: This is likely the bis-arylated byproduct (2,4-bis(3-bromophenyl)-6-chloro-1,3,5-triazine).

  • Cause: Your reaction temperature spiked above 5°C during addition, or you added the TCT to the nucleophile.

  • Fix: You cannot easily separate this by column chromatography due to similar polarity. You must restart using Protocol A (Inverse Addition) and strictly control temperature.

Q2: My yield is 30%, and I see a streak on the column. What happened?

A: You suffered hydrolysis .[3] The C-Cl bond on the triazine is acid-chloride-like in reactivity.[1]

  • Cause: Wet solvents or silica gel. Silica is slightly acidic and contains water.

  • Fix:

    • Neutralize your silica gel with 1%

      
       in Hexanes before loading the column.
      
    • Perform the reaction under strictly anhydrous conditions (if using Grignard).

    • Store the product in the freezer; it degrades at RT over weeks.

Q3: Can I do the second substitution (to get the 4-chloro-6-amine) in the same pot?

A: Yes, this is the One-Pot Sequential Substitution .

  • Protocol: After Step 3 in Protocol A (when TLC shows consumption of TCT), add your amine nucleophile (1.0 eq) and a base (DIPEA, 1.1 eq).

  • Temp: Warm the reaction to Room Temperature (25°C) .

  • Time: Stir for 2–4 hours.

  • Benefit: This avoids isolating the unstable dichloro intermediate.

Visualizing the Reaction Pathway

The following diagram illustrates the sequential substitution pathway and the specific temperature gates required to maintain yield.

ReactionPathway cluster_0 Step 1: Arylation cluster_1 Step 2: Functionalization TCT Cyanuric Chloride (TCT) Mono Intermediate: 2-Aryl-4,6-Dichloro-Triazine TCT->Mono 3-Br-Ph-MgBr Temp < 0°C (Inverse Addition) Byproduct Impurity: Bis-Aryl Byproduct TCT->Byproduct Temp > 10°C or Excess Reagent Di Target Scaffold: 2-Aryl-4-Chloro-6-Nu-Triazine Mono->Di Nucleophile (H-Nu) Temp: 25°C Base (DIPEA) Hydrolysis Impurity: Hydrolyzed (OH) Species Mono->Hydrolysis Water/Acid Silica Gel

Figure 2: Sequential substitution pathway showing temperature gates and failure modes.

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Mozumdar, S., et al. (2006). "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." Molecules, 11, 81-102. Link

  • Menicagli, R., et al. (2006). "A Selective Procedure for the Preparation of 2,4-Dichloro-6-aryl-1,3,5-triazines." Tetrahedron Letters, 47, 7399-7402. Link

  • BenchChem Technical Data. (2025). "2,4-Dichloro-6-phenyl-1,3,5-triazine-d5: Synthesis and Applications." Link

  • US Patent 4166909A. "Process for preparation of a substituted triazine." (Focuses on pH control during hydrolysis prevention). Link

Sources

Technical Support Center: Purification of 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TRZ-Cl-PUR-001 Lead Scientist: Dr. Aris (Senior Application Specialist)

Initial Triage & Diagnostics[1]

Before initiating any purification protocol, we must assess the current state of your material. Chlorotriazines are electrophilic and prone to hydrolysis. The Chlorine atom at the C-4 position is a "ticking clock" if exposed to atmospheric moisture.

Diagnostic Check: Is your sample viable?
ObservationDiagnosisRecommended Action
White/Off-white Crystalline Solid Healthy. Material is likely intact.Proceed to Module 2 (Recrystallization) .
Yellow/Orange Discoloration Oxidation/Hydrolysis. Common if stored in air.Check LC-MS. If purity >80%, proceed to Module 2 .
Strong Pungent Odor (Acrid) Cyanuric Chloride Contamination. Unreacted starting material is present.Module 2 (Recrystallization) is required to remove the volatile cyanuric chloride.
Insoluble White Precipitate Hydrolysis Product. Likely the 4-hydroxy (cyanuric acid) derivative.Filter off the solid; the impurity is likely insoluble in organic solvents (DCM/Toluene).
Purification Decision Logic

The following decision tree dictates the optimal workflow based on your crude purity (determined by LC-MS or H-NMR).

PurificationLogic Start Crude Material Analysis PurityCheck Purity > 85%? Start->PurityCheck Impurities Identify Impurities PurityCheck->Impurities No Recryst Recrystallization (Toluene/Heptane) PurityCheck->Recryst Yes (Preferred) Hydrolysis Hydrolyzed (Hydroxy-triazine) Impurities->Hydrolysis StartMat Starting Material (Cyanuric Chloride) Impurities->StartMat Final Storage (Inert Atm) Recryst->Final Pure Crystal Column Flash Chromatography (Neutralized Silica) Column->Final Pure Oil/Solid Hydrolysis->Column Requires Separation StartMat->Recryst Sublimes/Soluble

Figure 1: Purification workflow. Recrystallization is prioritized to avoid silica-induced degradation.

Primary Protocol: Recrystallization (The Gold Standard)

Why this works: Chlorotriazines possess high lattice energy due to


-

stacking of the triazine rings. They often sublime or degrade on silica gel. Recrystallization leverages the steep solubility curve of triazines in aromatic solvents while rejecting polar hydrolysis byproducts.
Solvent System Selection
Solvent SystemRatio (v/v)SuitabilityNotes
Toluene : Heptane 1:2 to 1:4 Excellent Recommended. Toluene dissolves the triazine; Heptane acts as the anti-solvent. High recovery.
DCM : Hexane 1:3GoodGood for small scales. DCM evaporates fast, risking "oiling out."
Acetone : Water N/ARISKY Avoid. Water promotes hydrolysis of the C-Cl bond at elevated temperatures.
Ethanol/Methanol N/AFORBIDDEN Do Not Use. Alcohols will attack the C-Cl bond (solvolysis) to form alkoxy-triazines.
Step-by-Step Procedure
  • Dissolution: Place the crude solid in a round-bottom flask. Add Toluene (approx. 5 mL per gram).

  • Heating: Heat to 60–80°C with stirring. Do not reflux vigorously to minimize thermal degradation.

    • Troubleshooting: If solids remain after 10 minutes, they are likely inorganic salts or hydrolyzed byproducts (hydroxy-triazines). Hot filter this solution immediately to remove them.

  • Precipitation: Remove from heat. While still warm, slowly add Heptane dropwise until a faint turbidity (cloudiness) persists.[1]

  • Crystallization: Re-heat slightly to clear the solution, then allow it to cool slowly to room temperature. Once at RT, place in a fridge (4°C) for 2 hours.

  • Collection: Filter the crystals under vacuum. Wash with cold Heptane. Dry under high vacuum (< 1 mbar) for 4 hours.

Secondary Protocol: Flash Chromatography (The "Nuclear" Option)

Warning: Standard silica gel is acidic (pH ~5). This acidity catalyzes the hydrolysis of the C-Cl bond, turning your product into the inactive hydroxy-triazine during the column run.

The Fix: You must neutralize the silica gel before loading your sample.

Neutralization Protocol
  • Slurry Preparation: Prepare your silica slurry using Hexane (or Heptane) containing 1% Triethylamine (Et3N) .

  • Column Pre-treatment: Flush the packed column with 2 column volumes (CV) of the Et3N/Hexane mixture.

  • Elution: Run the column using a gradient of Hexane/Ethyl Acetate (0% to 20% EtOAc).

    • Note: Do not include Et3N in the elution solvent unless the compound streaks significantly; the pre-treatment is usually sufficient.

Mechanism of Failure (Why Silica Kills Chlorotriazines)

HydrolysisRisk Silica Acidic Silica Surface (Si-OH) Triazine Chlorotriazine (Target) Silica->Triazine Protonates N-Ring Complex Activated Complex (Electrophilic Activation) Triazine->Complex Product Hydroxy-Triazine (Dead Product) Complex->Product Cl Displacement HCl HCl Released Complex->HCl Water Adventitious Water (Trace Moisture) Water->Complex Nucleophilic Attack

Figure 2: Mechanism of silica-induced hydrolysis. Acidic sites activate the triazine ring, making the C-Cl bond hypersensitive to moisture.

FAQ & Troubleshooting

Q1: My product "oiled out" during recrystallization instead of forming crystals. Why?

  • Cause: The temperature dropped too fast, or the solvent ratio was too rich in anti-solvent (Heptane).

  • Fix: Re-dissolve the oil by heating. Add a small amount of Toluene (solubilizer). Allow the solution to cool very slowly (wrap the flask in foil or a towel to insulate it). Scratching the glass with a spatula can induce nucleation.

Q2: I see a new spot on TLC that stays at the baseline. What is it?

  • Answer: This is almost certainly the hydroxy-triazine (hydrolysis product) or a boronic acid residue if the coupling wasn't complete. It is very polar. It can be removed by the hot filtration step in the recrystallization protocol.

Q3: Can I use Ethanol or Methanol to wash the crystals?

  • Answer: NO. Even cold alcohols can react with electron-deficient chlorotriazines to form alkoxy-derivatives (e.g., 2-(3-bromophenyl)-4-methoxy-triazine). Stick to cold Heptane or Hexane for washing.

Q4: How should I store the purified compound?

  • Answer: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. The C-Cl bond is sensitive to moisture over long periods.

References

  • Physicochemical Properties of Chlorotriazines

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2256, Atrazine (Analogous Chlorotriazine Properties). Retrieved from [Link]

  • Recrystallization Strategies

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
    • University of Rochester, Dept. of Chemistry. Tips and Tricks: Recrystallization Solvents. Retrieved from [Link]

  • Synthesis and Reactivity of 1,3,5-Triazines

    • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. (Discusses the sequential substitution of cyanuric chloride and stability).
    • Organic Chemistry Portal. Synthesis of 1,3,5-triazines. Retrieved from [Link]

Sources

Technical Support Center: Solving Solubility Issues of Bromophenyl Triazines in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with bromophenyl triazine substrates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The following question-and-answer format provides in-depth troubleshooting strategies, from initial diagnostics to advanced protocols, to help you overcome these common hurdles and achieve successful reaction outcomes.

Section 1: Understanding the Problem - FAQs about Bromophenyl Triazine Solubility

Q1: Why are my bromophenyl triazine starting materials so poorly soluble in common coupling reaction solvents?

The poor solubility of many bromophenyl triazines stems from a combination of their molecular structure and intermolecular forces.[1] The 1,3,5-triazine core is a planar, electron-deficient aromatic system.[2] This planarity, combined with the presence of multiple aromatic rings (the triazine and the bromophenyl groups), promotes strong intermolecular π-π stacking.[1] These stacking interactions create a stable crystal lattice that is difficult for many common organic solvents to disrupt.

Furthermore, the nitrogen atoms in the triazine ring are capable of forming hydrogen bonds, which can lead to the formation of insoluble aggregates.[1] While unsubstituted s-triazine is poorly soluble in water, its solubility is higher in polar solvents like DMF.[3] However, the large, nonpolar bromophenyl substituents significantly decrease the molecule's overall polarity, making it less compatible with both highly polar and nonpolar solvents, leading to the observed low solubility in a wide range of media.

Section 2: Initial Troubleshooting - First-Line Adjustments

Q2: My bromophenyl triazine won't dissolve in standard solvents like toluene or THF. What's the first and simplest thing I should try?

The most direct approach is to adjust the solvent system and temperature.[4]

  • Increase Temperature: Before altering the solvent composition, try heating the reaction mixture. Higher temperatures increase the kinetic energy of the solvent molecules, enhancing their ability to break down the crystal lattice of the solute.[4] For many Suzuki and Buchwald-Hartwig reactions, temperatures between 80-110 °C are common and can significantly improve solubility.[4][5]

  • Switch to a More Polar Aprotic Solvent: If heating alone is insufficient, consider switching to a more effective solvent. Highly polar, aprotic solvents are often excellent choices for dissolving a wide range of organic compounds and inorganic salts.[6]

    • DMF (N,N-Dimethylformamide) and Dioxane are powerful solvents that can often dissolve challenging substrates.[4][7] They are frequently used in Suzuki and Buchwald-Hartwig reactions.[6][8]

    • 2-MeTHF (2-Methyltetrahydrofuran) is a greener alternative to THF and has been shown to be effective in Buchwald-Hartwig couplings.[9]

  • Use a Co-Solvent System: A mixture of solvents can often achieve what a single solvent cannot. For Suzuki reactions, a common and highly effective strategy is to use a biphasic system, such as Dioxane/H₂O or Toluene/H₂O (typically in a 4:1 to 10:1 ratio).[4] The organic solvent dissolves the bromophenyl triazine, while the water helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is crucial for activating the boronic acid in the transmetalation step.[4]

Section 3: Advanced Strategies for Persistent Solubility Issues

Q3: I've tried heating and different solvents, but my reaction is still a heterogeneous slurry with low conversion. What's the next step?

When basic adjustments fail, it's time to consider more advanced techniques that actively assist in bringing the reactants into the same phase.

Employing Phase-Transfer Catalysts (PTCs)

In biphasic reactions (e.g., Toluene/Water), slow conversion is often due to poor mass transfer between the aqueous phase (containing the dissolved base) and the organic phase (containing the substrate and palladium catalyst).[4] A Phase-Transfer Catalyst (PTC) can dramatically accelerate these reactions.[10][11]

Mechanism of Action: A PTC is a molecule, typically a quaternary ammonium or phosphonium salt, that is soluble in both aqueous and organic phases.[10] It functions by escorting an anion (like the activated boronate anion [Ar-B(OH)₃]⁻) from the aqueous phase into the organic phase, where it can participate in the catalytic cycle.[10][12] This overcomes the physical separation of the key reactants.

PTC_Mechanism

Caption: Mechanism of a Phase-Transfer Catalyst (PTC) in a biphasic Suzuki coupling.

Table 1: Recommended Phase-Transfer Catalysts for Coupling Reactions [4][11]

CatalystChemical NameTypical Loading (mol%)Key Characteristics
TBAB Tetrabutylammonium Bromide10-20A common, cost-effective, and efficient PTC for many Suzuki reactions.
Aliquat 336 Tricaprylylmethylammonium chloride1-5More organophilic and thermally stable than TBAB, often effective at lower loadings.
TPPB Tetraphenylphosphonium Bromide5-10Phosphonium salts can tolerate higher temperatures compared to ammonium salts.[10][11]
Q4: Are there any non-solvent-based methods for completely insoluble compounds?

Yes. For substrates that are practically insoluble in all common solvent systems, even at high temperatures, a solvent-free approach may be the only solution.

Ball Milling (Mechanochemistry): This technique involves the grinding of solid reactants (aryl halide, boronic acid, base, and palladium catalyst) together in a specialized ball mill.[4][13] The intense mechanical energy input facilitates the reaction in the solid state, completely bypassing the need for a solvent.[13][14][15] Recent studies have shown that high-temperature ball milling is exceptionally effective for the Suzuki-Miyaura cross-coupling of insoluble aryl halides with large polyaromatic structures that are unreactive under conventional solution-based conditions.[13][15][16][17]

Ball_Milling_Workflow

Caption: General workflow for solid-state cross-coupling via ball milling.

Section 4: Experimental Protocols and Optimization

Protocol 1: Parallel Screening of Solvents and Conditions

For systematically tackling a solubility problem, a small-scale parallel screen is highly efficient. This allows you to test multiple parameters simultaneously.[4]

Objective: To identify the optimal solvent, base, and temperature for the coupling of a poorly soluble bromophenyl triazine.

Methodology:

  • Preparation: In an array of reaction vials (e.g., in a 24-well plate), add the solid bromophenyl triazine (1.0 equiv) and the coupling partner (e.g., boronic acid, 1.5 equiv).

  • Base Addition: Add a different finely powdered base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2.0 equiv) to designated sets of vials.[4] Ensure the base is dry and finely powdered to maximize surface area.[4]

  • Catalyst Stock Solution: In a separate flask under an inert atmosphere (Argon or Nitrogen), prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%) in a volatile, degassed solvent like THF.[4][18]

  • Solvent Addition: Add a different degassed test solvent (e.g., Dioxane/H₂O (4:1), DMF, 2-MeTHF, Toluene/H₂O (4:1)) to each column of vials.

  • Initiation: Add an equal aliquot of the catalyst stock solution to each vial.

  • Reaction: Seal the vials and place the plate on a heating block with vigorous stirring at a set temperature (e.g., 80 °C or 100 °C).

  • Analysis: After a set time (e.g., 4, 8, 24 hours), take a small aliquot from each well, dilute, and analyze by LC-MS to determine the percent conversion to the desired product.

Table 2: Example Parameter Screening Matrix [4]

ParameterConditions to ScreenRationale
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHFAffects reagent solubility and catalyst activity. Polar aprotic solvents like DMF can be effective for highly polar, poorly soluble substrates.[4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Base strength and solubility influence the rate of transmetalation and overall reaction kinetics.[4] Cs₂CO₃ often shows good solubility.[5]
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands form highly active catalysts, which can be crucial when the concentration of dissolved substrate is low.[4]
Temperature 80 °C, 100 °C, 120 °CHigher temperatures increase solubility and reaction rates but may also lead to degradation.[4][19]
Protocol 2: General Procedure for Suzuki Coupling with a Phase-Transfer Catalyst

Objective: To perform a Suzuki coupling on a poorly soluble bromophenyl triazine using a biphasic solvent system enhanced with a PTC.

Methodology:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the bromophenyl triazine (1.0 equiv), the arylboronic acid (1.5 equiv), the finely powdered base (e.g., K₃PO₄, 2.0 equiv), and the PTC (e.g., TBAB, 10 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4] This is critical as the active Pd(0) catalyst is sensitive to oxygen.[18][20]

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1) via syringe.

  • Catalyst Addition: In a single portion, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a precatalyst and ligand.

  • Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time. Vigorous stirring is essential to maximize the interfacial area between the two phases.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography.[4]

References

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]

  • Phase-transfer catalyst. Wikipedia. Available from: [Link]

  • Process Intensification Using Phase Transfer Catalysts. Research Publish Journals. Available from: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Available from: [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Publications. Available from: [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. Available from: [Link]

  • Chapter 3 – Structural characterization of triazines. TDX (Tesis Doctorals en Xarxa). Available from: [Link]

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. ACS Publications. Available from: [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. Available from: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]

  • Solid-State Suzuki–Miyaura Cross-Coupling of Insoluble Aryl Halides Using a Ball-Milling Approach. ResearchGate. Available from: [Link]

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. PubMed. Available from: [Link]

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. ICReDD. Available from: [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Available from: [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. Available from: [Link]

  • Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. RSC Publishing. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • NOTE Synthesis and Structural Elucidation of Substituted s-Triazines. Oriental Journal of Chemistry. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available from: [Link]

  • 2.3. 1,3,5-Triazines. Thieme. Available from: [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Publications. Available from: [Link]

  • Solid-State Cross-Coupling Overcomes Solubility Issues. ChemistryViews. Available from: [Link]

  • The effect of various temperatures on the Suzuki coupling reaction a. ResearchGate. Available from: [Link]

  • Greening cross coupling reactions by using sustainable solvents/bases blends. Politecnico di Torino. Available from: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available from: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. Available from: [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Available from: [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. PubChem. Available from: [Link]

Sources

Optimizing catalyst selection for selective coupling on triazine vs phenyl ring

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #TRZ-PH-001 Subject: Optimizing Catalyst Selection for Selective Coupling (Triazine vs. Phenyl) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Framework

Welcome to the Advanced Catalysis Support Center. You are likely facing a common but complex dichotomy in heterocyclic chemistry: The Reactivity vs. Stability Paradox.

When coupling a substrate containing both a triazine ring and a phenyl ring , you must navigate two competing electronic realities:

  • Oxidative Addition: The electron-deficient triazine C-Cl bond is significantly more reactive towards Pd(0) than the phenyl C-Cl bond.

  • Catalyst Poisoning: The triazine nitrogens are potent

    
    -donors that can sequester the palladium catalyst, shutting down the cycle.
    

This guide provides the protocols to harness the reactivity of the triazine while mitigating catalyst deactivation.

Visual Diagnostic: The Selectivity Mechanism

The following diagram illustrates the kinetic competition between productive coupling and catalyst deactivation.

G Start Substrate (Triazine-Cl + Phenyl-Cl) Pd0 Pd(0) Active Species Start->Pd0 + Catalyst SNAr Background SNAr (Base Mediated) Start->SNAr Strong Base Coordination N-Coordination (Catalyst Poisoning) Pd0->Coordination Fast (Kinetic Trap) OxAdd_Tri Oxidative Addition (Triazine-Cl) Pd0->OxAdd_Tri Fast (Electronic Preference) OxAdd_Ph Oxidative Addition (Phenyl-Cl) Pd0->OxAdd_Ph Slow (High Barrier) BulkyLigand Solution: Bulky Ligands (XPhos, BrettPhos) BulkyLigand->Coordination Blocks

Figure 1: Kinetic pathways showing the competition between productive oxidative addition on the triazine and non-productive N-coordination.

Technical Troubleshooting (Q&A)

Issue 1: "My reaction stalls after 20% conversion."

Diagnosis: Catalyst Poisoning (The "N-Sink" Effect). Triazines act as "ligand sponges." If your phosphine ligand is small or labile (e.g.,


), the triazine nitrogen displaces it, forming a stable, unreactive Pd-N complex.

The Fix: You must use bulky, electron-rich ligands that sterically prevent N-coordination while accelerating oxidative addition.

Ligand ClassRecommendationWhy?
Biaryl Phosphines XPhos, BrettPhos, RuPhos Best Choice. The bulky biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the triazine nitrogen while allowing the C-Cl bond to access the metal.
Bulky Alkyls

,

Good Alternative. High electron density facilitates oxidative addition on the chloride, but they are less stable to air/moisture than Buchwald ligands.
Bidentate dppf Specific Use Case. The large bite angle and chelation effect can prevent the formation of bis-heteroaryl Pd complexes, but it is often less active than XPhos for chlorides.
Issue 2: "I'm seeing hydrolysis products instead of coupling."

Diagnosis:


 Competition.
Triazines are so electron-deficient that hydroxide ions (from aqueous base) or even the boronic acid itself can attack the ring directly, bypassing the palladium cycle entirely.

The Fix:

  • Switch Bases: Move from strong bases (

    
    , 
    
    
    
    ) to weak, non-nucleophilic bases (
    
    
    ,
    
    
    , or
    
    
    ).
  • Water Control: If hydrolysis is severe, switch to anhydrous conditions (Dioxane/Toluene) and use a solid base (

    
     or finely ground 
    
    
    
    ).
Issue 3: "Can I couple the Phenyl-Cl before the Triazine-Cl?"

Diagnosis: Thermodynamic/Kinetic Inversion. Short Answer: No, not with standard Pd-catalysis if both are chlorides. Explanation: The bond dissociation energy (BDE) and the transition state energy for oxidative addition heavily favor the electron-deficient triazine.

Workarounds:

  • Leaving Group Engineering: Synthesize the substrate with a Phenyl-I and Triazine-Cl . Palladium prefers Iodides significantly over Chlorides.

  • Masking: There is no efficient catalytic way to "ignore" the triazine chloride. It must be reacted first or protected (which is synthetically inefficient).

Optimized Experimental Protocols

Protocol A: Selective Coupling on Triazine Ring (Standard)

Target: Reacting Triazine-Cl in the presence of Phenyl-Cl.

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos  (4-8 mol%)
    
    • Note: Pre-complexed catalysts like XPhos Pd G2 are superior for reproducibility.

  • Base:

    
     (2.0 equiv) - Avoid hydroxides.
    
  • Solvent: 1,4-Dioxane : Water (4:1)

Step-by-Step:

  • Degassing: Charge solids into a vial. Evacuate and backfill with Argon (

    
    ). This is critical; oxygen promotes homocoupling and catalyst death.
    
  • Solvation: Add sparged solvents.

  • Temperature: Heat to 80 °C .

    • Why? While triazines are reactive, the bulky ligand requires thermal energy to facilitate the transmetalation step, which is often rate-limiting in sterically crowded systems.

  • Monitoring: Check HPLC at 1 hour. If

    
     hydrolysis is observed (M-Cl 
    
    
    
    M-OH), switch to Protocol B .
Protocol B: Anhydrous Conditions (Preventing )

Use this if Protocol A yields hydrolysis byproducts.

Reagents:

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base:

    
     (2.5 equiv) or 
    
    
    
    (anhydrous, finely ground).
  • Solvent: Toluene or THF (Anhydrous).

Step-by-Step:

  • Perform in a sealed tube or glovebox if possible.

  • Heat to 100 °C.

  • The absence of water shuts down the hydrolysis pathway, forcing the system through the Pd-cycle.

Decision Matrix: Catalyst Selection

Use this logic flow to select your initial conditions.

DecisionTree Start Start: Select Catalyst System Q1 Is the Triazine sensitive to hydrolysis? Start->Q1 Branch1 Yes (Hydrolysis observed) Q1->Branch1 Branch2 No (Stable) Q1->Branch2 Solvent1 Anhydrous Toluene/Dioxane Base: CsF or K3PO4 (solid) Branch1->Solvent1 Solvent2 Dioxane/Water (4:1) Base: K2CO3 Branch2->Solvent2 Q2 Steric Bulk of Boronic Acid? Solvent1->Q2 Solvent2->Q2 Ligand1 High Sterics (Ortho-subs) Use: XPhos Pd G2 or SPhos Pd G2 Q2->Ligand1 High Ligand2 Low Sterics Use: Pd(dppf)Cl2 or Pd(PPh3)4 Q2->Ligand2 Low

Figure 2: Decision matrix for optimizing reaction conditions based on substrate stability and steric demand.

References

  • Mechanistic Insight on Heterocycle Poisoning

    • Title: Catalyst poisoning in the Suzuki–Miyaura coupling of heteroaryl chlorides.
    • Source:Chemical Science[1]

    • URL:[Link]

  • Ligand Selection (Buchwald)

    • Title: Dialkylbiaryl phosphines in Pd-catalyzed amin
    • Source:Chemical Science (Relevant for coupling logic on deactivated rings).[2]

    • URL:[Link]

  • Triazine Reactivity (

    
     vs Pd): 
    
    • Title: Nucleophilic Arom
    • Source:Master Organic Chemistry (Found
    • URL:[Link]

  • General Suzuki Coupling Guide

    • Title: Suzuki-Miyaura Coupling - Reaction Scope and Mechanism.[3]

    • Source:Chemistry LibreTexts
    • URL:[Link]

Sources

Controlling temperature for selective mono-substitution of cyanuric chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Functionalization of Cyanuric Chloride

Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: TCT-MONO-001 Subject: Precise Temperature Control for Mono-Substitution of 2,4,6-Trichloro-1,3,5-triazine (TCT)

The Core Philosophy: The "Temperature Gatekeeper"

Welcome to the TCT support desk. You are likely here because your HPLC shows a mixture of starting material, mono-product, and the dreaded bis-impurity.

Cyanuric chloride (TCT) chemistry is governed by Stepwise Nucleophilic Aromatic Substitution (


) .[1] The reactivity of the triazine ring is defined by the electron-withdrawing nature of the three chlorine atoms.
  • Mechanism: As you replace each chlorine with an electron-donating nucleophile (amine, alkoxide), the ring becomes less electron-deficient and therefore less reactive.

  • The Gate: This deactivation creates distinct energy barriers (activation energies) for each substitution step. Temperature is the "key" that unlocks these gates.

The Golden Rule of TCT Selectivity:

Control the temperature, and you control the stoichiometry. Fail to control the exotherm, and the reaction will "jump" the gate to the next substitution level.

The Reaction Pathway (Visualized)

To visualize why your reaction might be failing, refer to the pathway below. Note the distinct temperature "gates" required to overcome the activation energy for each step.

TCT_Pathway TCT TCT (Trichloro-s-triazine) Mono Mono-Substituted (Target) TCT->Mono GATE 1: -20°C to 5°C (Fast) Hydrolysis Hydrolysis Product (Cyanuric Acid deriv.) TCT->Hydrolysis Moisture + Heat (Competing Rxn) Bis Bis-Substituted (Impurity) Mono->Bis GATE 2: 30°C to 50°C (Requires Heat) Mono->Hydrolysis pH > 10 or Temp Spike Tris Tris-Substituted (Final) Bis->Tris GATE 3: >80°C / Reflux (High Energy)

Figure 1: Stepwise substitution pathway of Cyanuric Chloride. Note that the "Bis" gate opens near room temperature, making exotherm control critical during the "Mono" step.

Standard Operating Procedure (SOP): Selective Mono-Substitution

Do not deviate from the order of addition unless you have validated kinetic data for your specific nucleophile.

Reagents:

  • Substrate: Cyanuric Chloride (Recrystallized from hexane if yellow/aged).

  • Solvent: Acetone (High solubility) or THF. Water is often added to create a slurry for amine reactions.

  • Base: Sodium Bicarbonate (

    
    ) or DIPEA. Avoid strong bases like NaOH for mono-substitution if possible to reduce hydrolysis.
    

Protocol:

  • The Slurry (T = -10°C): Dissolve TCT in Acetone. Pour this solution into crushed ice/water to precipitate fine TCT crystals. This increases surface area and ensures the bulk temperature starts low.

    • Why? TCT is soluble in acetone but not water. The fine dispersion prevents "hot spots" inside large crystal chunks.

  • The Nucleophile Addition (T < 0°C): Add your amine/nucleophile slowly (dropwise).

    • Critical: Monitor Internal Temperature , not just the bath. The internal temp must not exceed 5°C.

  • The Base Addition (The Trigger): Add the base (dissolved in water if inorganic) dropwise.

    • Chemistry: The reaction releases HCl.[2][3] If you don't neutralize it, the amine nucleophile becomes protonated (ammonium salt) and unreactive.

    • Warning: Neutralization is exothermic. This is where most users fail.

  • The Quench: Once TLC/HPLC confirms consumption of TCT, filter the solid immediately or extract. Do not let it sit at room temperature.

Troubleshooting Guide & FAQs

Issue 1: "I have 15% Bis-substituted impurity even though my bath was at 0°C."

Diagnosis: Localized Exothermic Runaway. Even if your cryostat reads 0°C, the reaction at the tip of the addition funnel (where reagent concentration is highest) might be spiking to 30°C, momentarily opening "Gate 2."

Corrective Actions:

  • Dilution: Dilute your nucleophile significantly before addition.

  • Internal Probe: Place your thermometer directly in the reaction vortex, not near the wall.

  • Reverse Addition? Never add TCT to the amine. Always add Amine to the TCT. If TCT is in excess (which it is at the start), statistics favor mono-substitution. If Amine is in excess (reverse addition), you favor bis-substitution.

Issue 2: "My yield is low, and I see a hydroxyl-peak (Hydrolysis)."

Diagnosis: Competitive Hydrolysis. Water is a nucleophile too. While amines are better nucleophiles, high pH or high temperature will allow water to attack the ring.

Corrective Actions:

  • Check pH: Keep pH between 6–7 during the reaction. If pH > 9, hydroxide (

    
    ) becomes a dominant nucleophile.
    
  • Solvent Switch: If your nucleophile is soluble in DCM, switch to a biphasic system (Water/DCM) or anhydrous conditions (THF/DIPEA) to eliminate water entirely.

  • Fresh Reagent: TCT hydrolyzes slowly in moist air to form Cyanuric Acid (insoluble white solid). Ensure your starting material is clear/white, not opaque/powdery.

Issue 3: "The reaction turned into a solid brick."

Diagnosis: Solubility Crash. Mono-substituted products often have drastically different solubility profiles than TCT.

Corrective Actions:

  • Solvent Power: Acetone/Water is standard, but if the product precipitates too early, it might trap unreacted TCT. Try Dioxane or THF .

  • Mechanical Stirring: Magnetic stir bars are insufficient for TCT slurries. Use an overhead mechanical stirrer to ensure efficient heat transfer.

Data & Reference Tables

Table 1: Temperature Selectivity Rules (Empirical)

Substitution StepTarget ProductTemperature RangeBase Strength RequiredRisk Factor
1st (Mono) 2,4-dichloro-6-R-triazine-20°C to 5°C Weak (

,

)
Bis-formation (Exotherm)
2nd (Bis) 2-chloro-4,6-di-R-triazine30°C to 50°C Moderate (

,

)
Hydrolysis
3rd (Tris) 2,4,6-tri-R-triazine> 80°C (Reflux) Strong (

, Reflux)
Incomplete reaction

Table 2: Nucleophile Reactivity Chart

Nucleophile TypeReactivityRecommended Temp (Mono)Notes
Aliphatic AminesHigh-20°C to 0°CVery exothermic; add slowly.
Aromatic Amines (Anilines)Moderate0°C to 10°CLess prone to bis-impurity.
Alcohols (Alkoxides)Low0°C to RTOften requires NaH/THF; water-free conditions preferred.
ThiolsHigh0°COxidation risk; keep under

.

Interactive Troubleshooting Workflow

Use this decision tree to diagnose your current experiment failure.

TCT_Troubleshooting Start Identify Major Impurity Bis Bis-Substituted Product (Over-reaction) Start->Bis Hydrolysis Hydrolysis Product (OH group present) Start->Hydrolysis NoRxn No Reaction / Low Conversion Start->NoRxn Bis_Q1 Was addition dropwise? Bis->Bis_Q1 Hyd_Q1 Is pH > 9? Hydrolysis->Hyd_Q1 NoRxn_Fix Check Base (HCl Scavenger) Check Nucleophile Solubility NoRxn->NoRxn_Fix Bis_Fix1 Slower Addition / Dilute Nucleophile Bis_Q1->Bis_Fix1 No Bis_Q2 Did internal temp exceed 5°C? Bis_Q1->Bis_Q2 Yes Bis_Q2->Bis_Fix1 No (Check Stoichiometry) Bis_Fix2 Improve Cooling / Use Cryostat Bis_Q2->Bis_Fix2 Yes Hyd_Fix1 Use Weaker Base (NaHCO3 vs NaOH) Hyd_Q1->Hyd_Fix1 Yes Hyd_Q2 Is solvent wet? Hyd_Q1->Hyd_Q2 No Hyd_Fix2 Switch to Anhydrous THF or DCM Hyd_Q2->Hyd_Fix2 Yes

Figure 2: Diagnostic logic tree for common TCT experimental failures.

References

  • Blotny, G. (2006).[4] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507–9522.

  • Menicagli, R., et al. (1987). "Nucleophilic substitution of cyanuric chloride: A new efficient method for the preparation of mono-, di- and trisubstituted-1,3,5-triazines." Tetrahedron Letters, 28, 5978.
  • Thurston, J. T., et al. (1951). "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines." Journal of the American Chemical Society, 73(7), 2981–2983.

  • Application Note: "Handling and Reactivity of Cyanuric Chloride." Evonik Industries Technical Bulletin.

Sources

Removing unreacted 3-bromophenylboronic acid from triazine products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for Triazine-Boronic Acid Coupling

Topic: Removal of Unreacted 3-Bromophenylboronic Acid from Triazine Products Ticket ID: #PUR-TZ-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Problem Context

The Challenge: You are likely performing a Suzuki-Miyaura cross-coupling to attach a 3-bromophenyl group to a triazine core, or reacting a halotriazine with 3-bromophenylboronic acid. The residual 3-bromophenylboronic acid (3-BPBA) is notoriously difficult to remove because:

  • Amphiphilic Nature: It possesses both a lipophilic aromatic ring and a hydrophilic boronic acid group.

  • Streaking: On silica gel, free boronic acids interact with silanols via hydrogen bonding, causing severe tailing that co-elutes with your triazine product.

  • Boroxine Formation: Upon concentration or drying, 3-BPBA dehydrates to form a cyclic trimeric anhydride (boroxine), changing its

    
     and solubility profile, effectively creating a "moving target" during purification.
    

The Solution: Standard silica chromatography is often insufficient.[1] This guide prioritizes chelation-based extraction (The Sorbitol Method) as the primary solution due to its high specificity for boron, followed by oxidative and chromatographic alternatives.

Decision Matrix: Select Your Protocol

Before proceeding, identify the stability of your specific triazine derivative using the logic flow below.

purification_decision start START: Characterize Triazine Product solubility Is the Product Water Soluble? start->solubility base_sens Is Product Base Sensitive? (e.g., contains labile Cl/F groups) solubility->base_sens No (Lipophilic) method_pinacol Method C: Pinacol Derivatization (Chromatography) solubility->method_pinacol Yes (Hydrophilic) method_sorbitol RECOMMENDED: Method A Sorbitol/Carbonate Wash base_sens->method_sorbitol Yes (Mild pH needed) base_sens->method_sorbitol Unsure (Safest bet) method_ox Method B: Oxidative Workup (H2O2 Treatment) base_sens->method_ox No (Stable)

Figure 1: Decision matrix for selecting the appropriate purification protocol based on product properties.

Detailed Protocols

Method A: The Sorbitol Complexation (The "Gold Standard")

Best for: Large-scale reactions, base-sensitive chlorotriazines, and lipophilic products.

Mechanism: Arylboronic acids react with vicinal diols (like sorbitol) in basic media to form a tetrahedral boronate ester complex. Unlike the free acid, this complex is highly water-soluble and will partition quantitatively into the aqueous phase, leaving your triazine in the organic layer.

Protocol:

  • Preparation: Dissolve the crude reaction mixture in a non-polar organic solvent (DCM, Ethyl Acetate, or Toluene).

  • Reagent Setup: Prepare a 1M D-Sorbitol / 1M

    
      aqueous solution.
    
  • Extraction:

    • Add the Sorbitol/Carbonate solution to your organic phase (1:1 volume ratio).

    • Shake vigorously for 5–10 minutes. The formation of the complex is fast but requires good interphase contact.

  • Separation: Separate the layers. The 3-BPBA is now in the aqueous layer as the sorbitol complex.

  • Validation: Check the organic layer by TLC. If a boronic acid spot persists, repeat the wash once.

  • Final Wash: Wash the organic layer with brine, dry over

    
    , and concentrate.
    

Why it works (Visualized):

sorbitol_mechanism BA 3-Bromophenyl boronic acid (Organic Soluble) Complex Boronate-Sorbitol Anionic Complex (Highly Water Soluble) BA->Complex + Na2CO3 High pH Sorb D-Sorbitol (Aqueous) Sorb->Complex

Figure 2: The boronic acid binds to sorbitol's diol groups, becoming a polar salt that exits the organic phase.

Method B: Oxidative Workup

Best for: Small-scale reactions where the triazine core is chemically robust (no oxidizable sulfurs or labile halogens).

Mechanism: Hydrogen peroxide oxidizes the C-B bond, converting the boronic acid into a phenol (3-bromophenol). Phenols have significantly different polarity (


) compared to triazines and can be removed via a basic wash (forming phenolate) or chromatography.

Protocol:

  • Quench: Cool the reaction mixture to 0°C.

  • Oxidation: Add 30%

    
     (approx. 5–10 equiv relative to boron) dropwise.
    
  • Activation: Add 1M NaOH (2 equiv) to facilitate the migration of the aryl group. Stir for 1 hour at room temperature.

  • Extraction:

    • Extract with DCM or EtOAc.

    • Wash the organic layer with 1M NaOH (2x). The 3-bromophenol will deprotonate (

      
      ) and move to the aqueous layer.
      
  • Finish: Dry organic layer and concentrate.

Method C: Pinacol Derivatization (Chromatographic Aid)

Best for: Hydrophilic triazine products that cannot be extracted with water/organic partitioning.

Mechanism: If you cannot wash the product with water because it is too polar, you must use chromatography. However, free boronic acid streaks. Converting it to a pinacol ester makes it non-polar and "tightens" the spot on silica, allowing it to elute well before or after your product.

Protocol:

  • Derivatization: To the crude mixture, add 1.5 equivalents of pinacol and a catalytic amount of

    
     (as a drying agent) in THF or DCM. Stir for 1 hour.
    
  • Concentration: Evaporate the solvent.

  • Purification: Run a standard silica column. The 3-bromophenyl pinacol boronate is much less polar than the free acid and will usually elute near the solvent front (high

    
    ), separating cleanly from the more polar triazine.
    

Comparative Data Summary

FeatureMethod A: Sorbitol WashMethod B: Oxidation (

)
Method C: Pinacol Ester
Selectivity High (Specific to Boron)Medium (Creates Phenol)High (Modifies

)
Triazine Stability Excellent (Mild Base)Low (Oxidant/Base risk)Excellent (Neutral)
Scalability High (Kg scale friendly)Low (Exothermic)Medium (Reagent cost)
Primary Removal Extraction (Aq. Phase)Extraction (Aq. Phase)Chromatography

Troubleshooting & FAQs

Q: I see a spot on TLC that moves slightly faster than my starting boronic acid. What is it? A: This is likely the boroxine (the anhydride trimer). Boronic acids dehydrate spontaneously.

  • Fix: Do not try to separate the boroxine from the acid. Treat the mixture with the Sorbitol wash (Method A); the water in the wash will hydrolyze the boroxine back to the acid, which is then complexed and removed.

Q: My triazine has a chlorine substituent. Will Method A hydrolyze it? A: Unlikely. The Sorbitol/Carbonate system buffers around pH 9–10. Most chlorotriazines require stronger base (pH >12) or elevated temperatures to hydrolyze rapidly. However, avoid Method B (NaOH), as the combination of peroxide and strong base is aggressive.

Q: I tried chromatography and the boronic acid is co-eluting with my product. A: Boronic acids are "chameleons." On silica, they can interact with the stationary phase.[1][2][3]

  • Quick Fix: Add 1% Triethylamine (TEA) to your mobile phase. This deactivates the silica protons, reducing the tailing of the boronic acid.

References

  • Sorbitol Extraction Method (Key Citation): Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of Boron Reagents for Suzuki–Miyaura Coupling. Angew.[2][3] Chem. Int. Ed.2010 , 49, 2883–2887. [Link]

  • Pinacol Esterification Strategy: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457–2483. [Link]

  • General Workup for Boronic Acids: Pernerstorfer, J.; Schmitz, M.; Engels, B. A Simple and Efficient Workup Procedure for the Removal of Boronic Acid Byproducts. Org.[1][4][5] Process Res. Dev.2010 , 14, 1299–1304. [Link]

Sources

Stability of 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TRZ-Cl-Br-STABILITY Subject: Stability & Reactivity Profile under Basic Conditions Status: Open for Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering stability issues with 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine in basic media. This molecule presents a classic chemoselectivity paradox :

  • The Trap: The triazine core is electron-deficient, activating the C-Cl bond for rapid hydrolysis (decomposition) in the presence of base/water.

  • The Utility: The 3-bromophenyl group is a valuable handle for cross-coupling (e.g., Suzuki-Miyaura), but these reactions require base, which destroys the C-Cl handle.

This guide provides the protocols to navigate this instability, prioritizing the preservation of the chlorotriazine moiety.

Module 1: The Instability Mechanism (Root Cause Analysis)

The 1,3,5-triazine ring acts as a strong electron-withdrawing group (analogous to a "super-pyridine"). This makes the carbon atoms highly electrophilic.

  • The Failure Mode: In basic aqueous media (e.g.,

    
    , 
    
    
    
    ), the hydroxide ion (
    
    
    ) acts as a nucleophile. It attacks the C-Cl position via an
    
    
    mechanism (Addition-Elimination), displacing the chloride.
  • The Result: Conversion to the hydroxy-triazine (cyanuric acid derivative), which is chemically inert to further substitution and often insoluble (appearing as a white precipitate).

  • Kinetics: This hydrolysis is temperature-dependent.[1] At

    
    , it is slow; at 
    
    
    
    , it is rapid.
Visualization: The Hydrolysis Trap

HydrolysisMechanism Start 2-(3-Bromo-phenyl) -4-chloro-triazine Transition Meisenheimer-like Complex Start->Transition Nucleophilic Attack Desired Desired Product (Nu-Substituted) Start->Desired Anhydrous Nucleophile (Successful Path) Base Basic Conditions (OH-, H2O) Base->Transition DeadEnd Hydroxy-Triazine (Inert Byproduct) Transition->DeadEnd Cl- Elimination (Irreversible)

Figure 1: Competitive pathway showing how aqueous base diverts the starting material into an inert hydroxy-byproduct.

Module 2: Troubleshooting & Optimization Protocols
Scenario A: You are trying to substitute the Chloride (

)

Goal: Replace -Cl with an amine, alkoxide, or thiol.

The Problem: Using inorganic bases (Carbonates/Hydroxides) introduces water or requires protic solvents, leading to hydrolysis.

The Solution: Anhydrous Organic Base Protocol Use a non-nucleophilic organic base in an anhydrous solvent.

ParameterRecommendationRationale
Base DIPEA (Hünig's Base) or Triethylamine Scavenges HCl without acting as a nucleophile (sterically hindered).
Solvent THF, Dichloromethane, or MeCN (Anhydrous) Aprotic solvents prevent hydrolysis.
Temperature

to

The second chlorine on a triazine ring (mono-aryl, mono-chloro) reacts at RT. Heating is rarely needed and promotes degradation.
Stoichiometry 1.05 eq. Nucleophile / 1.1 eq. BaseExcess base ensures the amine nucleophile remains unprotonated.

Step-by-Step Protocol:

  • Dissolve this compound in anhydrous THF (

    
    ) under 
    
    
    
    .
  • Cool to

    
     (ice bath).
    
  • Add DIPEA (1.1 equiv).

  • Add the nucleophile (amine/alcohol) dropwise.

  • Monitor by TLC/LCMS.[2] Conversion should be complete within 1-4 hours.

  • Critical: Do not perform an aqueous workup unless the reaction is complete. Quench with cold water only immediately before extraction.

Scenario B: You are trying to react the Bromine (Suzuki/Sonogashira)

Goal: Cross-coupling on the phenyl ring while keeping the triazine-Cl intact.

The Problem: Standard Suzuki conditions (e.g.,


) will 100% hydrolyze  the Chlorotriazine before the coupling occurs.

The Solution: The "Substitute First" Strategy You cannot easily preserve a reactive Chlorotriazine under hot, basic Suzuki conditions. You must alter your synthetic route.

Recommended Workflow:

  • Step 1 (

    
    ):  Displace the labile Chlorine first with your desired nucleophile (or a temporary protecting group like benzylamine) using the protocol in Scenario A.
    
  • Step 2 (Coupling): Perform the Suzuki coupling on the now-stable triazine derivative. The triazine ring is stable to base once the halogens are removed/substituted.

Alternative (If Cl must be kept): If you absolutely must couple the Br while keeping the Cl, you must use anhydrous, non-basic coupling conditions (e.g., Stille coupling or Liebeskind-Srogl coupling), though these are chemically difficult on electron-deficient rings.

Decision Logic for Synthesis

SynthesisLogic Start Start: 2-(3-Br-Ph)-4-Cl-Triazine Decision Which group must react? Start->Decision PathCl Reacting the Chloride (Nucleophilic Sub) Decision->PathCl Target: Cl PathBr Reacting the Bromide (Suzuki/Pd-Cat) Decision->PathBr Target: Br ActionCl Use DIPEA / THF @ 0°C Avoid Aqueous Base PathCl->ActionCl ActionBr STOP! Base will hydrolyze Cl. PathBr->ActionBr SolutionBr STRATEGY CHANGE: 1. Substitute Cl first (make stable) 2. Perform Suzuki on Br ActionBr->SolutionBr

Figure 2: Strategic decision tree for functionalizing chlorotriazines.

Module 3: Storage & Handling FAQs

Q1: My compound turned from a yellow solid to a white powder after sitting on the bench. What happened? A: It hydrolyzed.[3] The white powder is likely the hydroxy-triazine derivative (or the HCl salt of the amine if it degraded). Chlorotriazines generate HCl upon hydrolysis, which catalyzes further decomposition (autocatalysis).

  • Fix: Store at

    
     under Argon/Nitrogen. Keep strictly anhydrous.
    

Q2: Can I use ethanol or methanol as a solvent? A: Risky. In the presence of base (even weak base), the solvent acts as a nucleophile. You will likely get the methoxy- or ethoxy-triazine ether instead of your desired product. Use non-nucleophilic solvents (THF, DCM, Toluene).

Q3: How do I purify the Chlorotriazine? A: Avoid silica gel chromatography if possible, as the slightly acidic/hydroxylic nature of silica can degrade sensitive chlorotriazines.

  • Better: Recrystallization from dry hexane/toluene.

  • If Column is necessary: Neutralize the silica with 1% Triethylamine in the eluent, but move fast.

References
  • Blotny, G. (2006).[4] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

  • Mihovilovic, M. D., et al. (2018). "Multifunctionalization of cyanuric chloride for the stepwise synthesis of potential multimodal imaging chemical entities." Arabian Journal of Chemistry. [1]

  • PubChem. (2025).[3] "Atrazine (Chlorotriazine Analog) Stability Data." National Library of Medicine.

  • Menicagli, R., et al. (2000). "Chemo- and regioselectivity in the reactions of 2,4,6-trichloro-1,3,5-triazine with Grignard reagents." Tetrahedron. (Demonstrates the temperature dependence of substitution: vs RT vs Reflux).

Sources

Validation & Comparative

Electrophilic Profiles: Chloro-Triazine vs. Bromo-Phenyl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of medicinal chemistry and bioconjugation, Chloro-triazine and Bromo-phenyl groups represent two distinct paradigms of reactivity. They are rarely interchangeable; rather, they serve orthogonal roles in the drug discovery pipeline.

  • Chloro-triazine (specifically 1,3,5-triazine derivatives): Functions as a "Hot" Electrophile . It is intrinsically reactive toward nucleophiles (amines, thiols) via Nucleophilic Aromatic Substitution (

    
    ) under mild, physiological or basic conditions. It is a premier choice for covalent warheads , protein labeling, and reactive dye chemistry.
    
  • Bromo-phenyl (Aryl Bromide): Functions as a "Latent" Electrophile . It is kinetically inert to nucleophiles under physiological conditions but highly reactive in the presence of transition metal catalysts (e.g., Palladium). It is the standard building block for library synthesis (Suzuki/Buchwald couplings) and DNA-Encoded Libraries (DELs).

This guide dissects their mechanistic divergences, kinetic profiles, and selection criteria for high-throughput synthesis and covalent probe design.

Mechanistic Underpinnings[1]

The fundamental difference lies in the electronic activation of the carbon-halogen bond.

Chloro-Triazine: The Powerhouse

The 1,3,5-triazine ring is strongly electron-deficient (analogous to three pyridine rings fused).[1] The nitrogen atoms withdraw electron density via induction and resonance, making the carbon centers highly susceptible to nucleophilic attack.

  • Mechanism: Addition-Elimination (

    
    ).
    
  • Intermediate: Meisenheimer-like tetrahedral anionic intermediate.

  • Rate Determining Step: Typically the nucleophilic attack (formation of the intermediate).

  • Tunability: Reactivity follows the degree of substitution. Cyanuric chloride (3 Cl) > Dichlorotriazine (2 Cl) > Monochlorotriazine (1 Cl).

Bromo-Phenyl: The Cross-Coupling Partner

The benzene ring is electron-rich compared to triazine. A simple bromo-phenyl group does not undergo


 unless activated by strong electron-withdrawing groups (e.g., -NO2 in 2,4-dinitro-bromobenzene).
  • Mechanism: Oxidative Addition (with Metal Catalyst).

  • Intermediate: Organometallic Pd(II) complex.

  • Bond Strength: The C-Br bond is weaker than C-Cl, making Bromo-phenyl more reactive than Chloro-phenyl in metal-catalyzed reactions, but less reactive than Chloro-triazine in uncatalyzed substitutions.

Visualizing the Pathways

The following diagram contrasts the energy landscapes and intermediates of both groups.

ReactionPathways cluster_0 Chloro-Triazine (SnAr) cluster_1 Bromo-Phenyl (Pd-Catalysis) CT_Start Chloro-Triazine + Nucleophile (Nu-) CT_Inter Tetrahedral Intermediate (Anionic) CT_Start->CT_Inter Nucleophilic Attack (Fast/Spontaneous) CT_Prod Nu-Triazine + Cl- CT_Inter->CT_Prod Cl Elimination BP_Start Bromo-Phenyl + Pd(0) BP_Inter Oxidative Addition Complex [Ar-Pd(II)-Br] BP_Start->BP_Inter Requires Catalyst (No reaction otherwise) BP_Prod Functionalized Phenyl (Post-Transmetallation) BP_Inter->BP_Prod Coupling Cycle

Figure 1: Mechanistic divergence. Chloro-triazine proceeds via spontaneous anionic intermediates, while Bromo-phenyl requires metal insertion.

Experimental Performance Comparison

Reactivity Matrix

This table summarizes the operational windows for each group.

FeatureChloro-Triazine (MCT)Bromo-Phenyl
Primary Reactivity Nucleophilic Substitution (

)
Metal-Catalyzed Coupling
Target Nucleophiles Amines (

), Thiols (

), Hydroxyls (

)
Boronic acids, Amines (via Buchwald), Alkynes
Physiological Stability Moderate. Hydrolyzes slowly in water (

hours to days at pH 7).
High. Stable in water/buffer indefinitely.
Activation Required? No. Reacts spontaneously at pH > pKa of nucleophile.Yes. Requires Pd/Ni catalyst + Ligand + Heat.
Selectivity Chemoselective for Cys/Lys depending on pH.Bio-orthogonal (does not react with native proteins).
Primary Use Case Covalent Probes / Bioconjugation Building Block / DEL Synthesis
Kinetic Data: Hydrolysis vs. Aminolysis

For researchers designing covalent probes, the "window of reactivity" is critical. Chloro-triazines face competition between reacting with the target (amine) and reacting with the solvent (water).

Experimental Data (Monochlorotriazine at 60°C, pH 10):

  • Aminolysis Rate (

    
    ): 
    
    
    
  • Hydrolysis Rate (

    
    ): 
    
    
    
  • Selectivity Factor: Aminolysis is typically 50-150x faster than hydrolysis, ensuring high labeling efficiency before the warhead deactivates [1][2].

Contrast with Bromo-Phenyl:

  • Hydrolysis Rate:

    
     (Negligible under standard conditions).
    
  • Implication: Bromo-phenyls can be stored in aqueous solution (e.g., in DNA-Encoded Libraries) for months without degradation, whereas Chloro-triazines must be prepared fresh or stored dry/frozen.

Protocols & Methodologies

Protocol A: Protein Labeling with Chloro-Triazine

Purpose: Covalent attachment of a fluorophore or probe to surface lysines.

  • Preparation: Dissolve Chloro-triazine probe in DMSO (10 mM stock).

  • Buffer: Use Carbonate/Bicarbonate buffer (pH 9.0) or Phosphate buffer (pH 8.0). Note: Higher pH favors Lysine reactivity (

    
    ).
    
  • Reaction: Add probe (5-10 eq) to protein solution (50

    
    M). Incubate at 4°C to 25°C  for 2–4 hours.
    
  • Quenching: Add excess Tris-buffer or Ethanolamine to scavenge unreacted chlorotriazine.

  • Validation: LC-MS to observe mass shift (+ Probe Mass - HCl).

Protocol B: Cross-Coupling Bromo-Phenyl on DNA (DEL)

Purpose: Building a library member using the Bromo-phenyl handle.

  • Preparation: DNA-conjugated aryl bromide in water.

  • Catalyst Mix: Pd(OAc)

    
     + TPPTS (water-soluble ligand) in degassed water.
    
  • Reactant: Add Boronic Acid (20 eq) and

    
     (base).
    
  • Conditions: Heat to 80°C for 1 hour or use micellar catalysis at 40°C.

  • Outcome: Formation of C-C bond. The DNA tag remains intact; the Bromo-phenyl is consumed.

Decision Framework: Which Group to Choose?

Use the following logic flow to determine the appropriate group for your application.

DecisionTree Start What is your primary goal? Q1 Are you targeting a native protein (Cys/Lys) inside a biological system? Start->Q1 Q2 Are you synthesizing a compound library (e.g., DEL or MedChem)? Start->Q2 Sub_Q1 Do you need reversibility? Q1->Sub_Q1 Yes Decision_CT Select CHLORO-TRIAZINE (Covalent Warhead) Q2->Decision_CT If using SnAr for diversity Decision_BP Select BROMO-PHENYL (Synthetic Handle) Q2->Decision_BP Standard Cross-Coupling Sub_Q1->Decision_CT No (Irreversible) Consider Acrylamides/Nitriles Consider Acrylamides/Nitriles Sub_Q1->Consider Acrylamides/Nitriles Yes

Figure 2: Selection logic. Choose Chloro-triazine for direct bioconjugation; Bromo-phenyl for structural elaboration.

References

  • Pasha, K., & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent.[2] International Journal of Textile Science.

  • Galloway, W. R., et al. (2025). Developing covalent affinity-based probes and inhibitors for sialyltransferases using a modular and direct-to-biology compatible chlorotriazine (ClTriZ) warhead platform.[3][4] ChemRxiv.

  • Chen, Y. C., et al. (2020). C−N Coupling of DNA-Conjugated (Hetero)aryl Bromides and Chlorides for DNA-Encoded Chemical Library Synthesis.[5] Bioconjugate Chemistry.

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 1-Chloroazulene and 1-Bromoazulene.[6] BenchChem Technical Guides.

  • WuXi AppTec. (2024). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. WuXi AppTec Insights.

Sources

A Senior Application Scientist's Guide to HPLC Purity Standards of 2-(3-Bromo-phenyl)-4-chloro-triazine

A Senior Application Scientist's Guide to HPLC Purity Standards of 2-(3-Bromo-phenyl)-4-chloro-[1][2][3]triazine

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) purity standards for 2-(3-Bromo-phenyl)-4-chloro-[1][2][3]triazine, a key building block in the synthesis of various pharmaceutical and biologically active compounds. We will delve into the rationale behind experimental choices, present comparative data, and provide a robust, self-validating protocol for purity determination.

The Critical Role of Purity for 2-(3-Bromo-phenyl)-4-chloro-[1][2][3]triazine

2-(3-Bromo-phenyl)-4-chloro-[1][2][3]triazine is a heterocyclic compound whose utility in medicinal chemistry and materials science is rapidly expanding. The presence of impurities, even in minute quantities, can have significant downstream consequences, including altered biological activity, the formation of toxic byproducts, and compromised intellectual property. Therefore, a thorough understanding and rigorous control of its purity are not just matters of quality control, but fundamental to the success of research and development endeavors.

Comparison of Commercially Available Purity Grades

While a specific, certified reference standard for 2-(3-Bromo-phenyl)-4-chloro-[1][2][3]triazine may be niche, the purity of commercially available analogous compounds provides a strong benchmark for what researchers should expect and demand. The following table summarizes typical purity grades available for structurally similar triazine derivatives, which can be used as a comparative guide.

Purity GradeTypical HPLC Purity (%)Common ApplicationsPotential Impurities
Standard Grade 95.0 - 97.9%Early-stage discovery, synthesis of non-critical derivativesSignificant levels of starting materials and reaction intermediates.
High Purity Grade 98.0 - 99.4%Lead optimization, in vitro biological screeningTrace amounts of starting materials and intermediates, potential for positional isomers.
Ultra-High Purity Grade ≥ 99.5%Advanced preclinical studies, reference material qualificationMinimal, often below the limit of detection of standard HPLC methods.

It is imperative for researchers to select a purity grade that aligns with the sensitivity of their application. For instance, in early-stage discovery, a standard grade may suffice, but for late-stage development and quantitative assays, an ultra-high purity grade is essential.

Understanding the Synthetic Landscape and Potential Impurities

The most common synthetic route to 2,4-disubstituted-6-chloro-1,3,5-triazines involves the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[2][4][5] This stepwise process is temperature-dependent, with each substitution making the remaining chlorine atoms less reactive.[2]

A plausible synthetic pathway for 2-(3-Bromo-phenyl)-4-chloro-[1][2][3]triazine would involve a two-step process. The first step would be the reaction of cyanuric chloride with one equivalent of a 3-bromophenyl nucleophile, followed by the controlled reaction with a second nucleophile to leave one chlorine atom intact.

Based on this synthetic strategy, the following impurities can be anticipated:

  • Starting Materials: Unreacted cyanuric chloride and the 3-bromophenyl nucleophile.

  • Intermediates: Mono-substituted 2-(3-bromophenyl)-4,6-dichloro-1,3,5-triazine.

  • Over-reacted Products: Tri-substituted triazine derivatives.

  • Hydrolysis Products: The presence of moisture can lead to the formation of hydroxy-triazine derivatives, such as 2-(3-bromophenyl)-4-hydroxy-6-chloro-1,3,5-triazine.

The following diagram illustrates the logical relationship of the synthesis and potential impurities:

GCyanuric ChlorideCyanuric ChlorideIntermediate2-(3-Bromophenyl)-4,6-dichloro-1,3,5-triazineCyanuric Chloride->Intermediate3-Bromophenyl Nucleophile3-Bromophenyl Nucleophile3-Bromophenyl Nucleophile->IntermediateTarget_Molecule2-(3-Bromophenyl)-4-chloro-[1,3,5]triazineIntermediate->Target_MoleculeOver_reactedTri-substituted TriazineIntermediate->Over_reactedHydrolysisHydroxy-triazine ImpurityTarget_Molecule->Hydrolysis

Caption: Synthetic pathway and potential impurities.

A Validated HPLC Method for Purity Determination

The following is a robust, reverse-phase HPLC (RP-HPLC) method suitable for the purity determination of 2-(3-Bromo-phenyl)-4-chloro-[1][2][3]triazine and its potential impurities. This method is designed to be self-validating by incorporating key parameters from the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.

Experimental Workflow

Gcluster_prepSample & Standard Preparationcluster_hplcHPLC Analysiscluster_dataData AnalysisStandardPrepare Standard Solution(1 mg/mL in Acetonitrile)InjectionInject 10 µLStandard->InjectionSamplePrepare Sample Solution(1 mg/mL in Acetonitrile)Sample->InjectionSeparationC18 ColumnGradient ElutionInjection->SeparationDetectionUV Detection at 254 nmSeparation->DetectionIntegrationIntegrate PeaksDetection->IntegrationCalculationCalculate % Purity(Area Normalization)Integration->Calculation

Caption: HPLC purity determination workflow.

Detailed Experimental Protocol

1. Materials and Reagents:

  • 2-(3-Bromo-phenyl)-4-chloro-[1][2][3]triazine sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • Reference standard of 2-(3-Bromo-phenyl)-4-chloro-[1][2][3]triazine (if available, otherwise use a well-characterized batch)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic acid in WaterProvides good peak shape for acidic and neutral compounds.
Mobile Phase B 0.1% Formic acid in AcetonitrileStrong solvent for eluting hydrophobic compounds.
Gradient 5% to 95% B over 20 minutesEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A DAD can be used to identify the optimal wavelength.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample in acetonitrile to obtain a concentration of 1 mg/mL.

5. Data Analysis:

  • The purity is calculated using the area normalization method: % Purity = (Area of the main peak / Total area of all peaks) x 100

6. Method Validation:

To ensure the trustworthiness of the results, the HPLC method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by spiking the sample with known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the nominal concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of analyte spiked into a blank matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Conclusion

The determination of HPLC purity for 2-(3-Bromo-phenyl)-4-chloro-[1][2][3]triazine is a critical step in ensuring the quality and reliability of this important chemical intermediate. By understanding the potential impurities arising from its synthesis and employing a robust, validated HPLC method, researchers can confidently assess the purity of their material. This guide provides a comprehensive framework for establishing such purity standards, empowering scientists to make informed decisions and advance their research with the highest degree of scientific integrity.

References

  • Lima, L. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-100. [Link]

  • Sosič, I., et al. (2010). The Synthesis of Novel 2,4,6-Trisubstituted 1,3,5-Triazines: A Search for Potential MurF Enzyme Inhibitors. Heterocycles, 81(1), 91-106. [Link]

  • Zhengzhou HQ Material Co., Ltd. (n.d.). 2-(3-broMo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine. Retrieved from [Link]

Structural Validation of Asymmetric Triazines: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists Focus: 1,2,4-Triazines and Asymmetrically Substituted 1,3,5-Triazines

Executive Summary

Asymmetric triazines are privileged scaffolds in drug discovery, serving as core structures for kinase inhibitors, covalent modifiers, and energetic materials. However, their nitrogen-rich, proton-deficient nature creates a "blind spot" in standard structural elucidation. The rapid tautomerization of the triazine core and the formation of regioisomers (e.g.,


- vs. 

-alkylation) often yield identical

H and

C 1D NMR spectra.

This guide objectively compares three advanced validation methodologies: Standard


H-

C HMBC
,

H-

N HMBC
, and 1,1-ADEQUATE . While

C-based methods are the industry baseline, our analysis identifies

H-

N HMBC
as the superior technique for definitive regioisomer assignment, provided specific parameter optimizations are applied.

The Challenge: The "Silent" Quaternary Carbon

In asymmetric 1,2,4-triazines, the lack of vicinal protons breaks the spin systems required for COSY/TOCSY analysis. The critical challenge is distinguishing between regioisomers where the only difference is the placement of a substituent on a nitrogen atom or a quaternary carbon.

The Regioisomer Trap:

  • Isomer A: Alkylation at

    
     (Kinetic product).
    
  • Isomer B: Alkylation at

    
     (Thermodynamic product).
    
  • Observation: Both isomers may show a singlet for the alkyl group and similar aromatic shifts. Standard HMBC often fails because the

    
     correlations can be ambiguous or absent if the dihedral angle is near 90°.
    

Comparative Analysis of Validation Techniques

Technique A: Standard H- C HMBC (The Baseline)
  • Mechanism: Correlates protons to carbons separated by 2-3 bonds.[1][2]

  • Pros: High sensitivity; standard on all spectrometers; fast acquisition (10-30 mins).

  • Cons: "Blind to Nitrogen." It infers the position of nitrogen atoms indirectly. In triazines, quaternary carbons (C3, C5, C6) often have identical long-range correlations to distant protons, making assignment impossible.

  • Verdict: Insufficient for definitive triazine regioisomer assignment.

Technique B: H- N HMBC (The Gold Standard)
  • Mechanism: Detects long-range correlations (

    
    , 
    
    
    
    ) between protons and natural abundance
    
    
    N nuclei.[3][4]
  • Pros: Direct observation of the heteroatom framework. Nitrogen chemical shifts are hypersensitive to electronic environment (e.g., Pyridine-like

    
     vs. Pyrrole-like 
    
    
    
    shifts differ by >50 ppm).
  • Cons: Low sensitivity (

    
    N is 0.37% natural abundance). Requires optimized delay times.
    
  • Verdict: Superior. Provides unambiguous connectivity.

Technique C: 1,1-ADEQUATE (The Backbone Tracer)
  • Mechanism: Establishes direct carbon-carbon connectivity (

    
    ) via proton detection.
    
  • Pros: Maps the carbon skeleton without relying on intervening protons. Can trace C-C bonds through quaternary centers.[5]

  • Cons: Extremely low sensitivity (requires

    
    C-
    
    
    
    C pairs, 0.01% probability). Long acquisition times (12+ hours).
  • Verdict: Specialist Use Only. Use when nitrogen data is ambiguous or solvent exchange broadens NH signals.

Performance Data Comparison

Feature

H-

C HMBC

H-

N HMBC
1,1-ADEQUATE
Primary Information H-C Connectivity (

)
H-N Connectivity (

)
C-C Connectivity (

)
Sensitivity (Rel.) 100% (High)~5-10% (Medium)<0.1% (Very Low)
Min. Sample (600 MHz) 1 mg5-10 mg>30 mg
Acquisition Time 20 mins2 - 4 hours12 - 48 hours
Regioisomer Specificity LowHigh High
Blind Spot HeteroatomsNoneNon-protonated chains

Strategic Workflow (Decision Logic)

The following diagram illustrates the decision matrix for validating triazine structures.

TriazineWorkflow Start Start: Asymmetric Triazine Sample Step1 1. Acquire 1D 1H & 13C + HSQC (Identify protonated carbons) Start->Step1 Step2 2. Acquire 1H-13C HMBC (Map long-range C-H) Step1->Step2 Decision1 Are Quaternary Carbons Unambiguously Assigned? Step2->Decision1 PathA Structure Solved Decision1->PathA Yes PathB 3. Acquire 1H-15N HMBC (Target J_NH ~ 6-8 Hz) Decision1->PathB No (Ambiguous) Decision2 Are N-H Correlations Visible? PathB->Decision2 PathC Analyze 15N Chemical Shifts (Pyridine-like vs Pyrrole-like) Decision2->PathC Yes PathD 4. Acquire 1,1-ADEQUATE (If sample conc > 50mM) Decision2->PathD No (Exchange/Broad) PathE 5. DFT-GIAO Calculation (Predict Shifts to Match Exp) Decision2->PathE Low Conc/Fail PathC->PathA PathD->PathA PathE->PathA

Caption: Decision tree for structural elucidation of nitrogen-rich heterocycles, prioritizing 15N techniques over low-sensitivity carbon-carbon experiments.

Detailed Experimental Protocol: H- N HMBC

This protocol is designed for a Bruker Avance III/NEO 600 MHz equipped with a CryoProbe, but parameters are adaptable.

Objective

To detect long-range correlations between protons (e.g., methyl on a ring) and the triazine nitrogens at natural abundance.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10–20 mg of compound in 0.6 mL DMSO-

      
       or CDCl
      
      
      
      .
    • Note: DMSO-

      
       is preferred to slow down proton exchange on NH groups, sharpening signals.
      
    • Use a high-quality 5mm NMR tube (prevent shimming errors).

  • Pulse Sequence Selection:

    • Select the gradient-selected HMBC sequence optimized for long-range couplings (e.g., hmbcgpndqf or hmbcetgpl3nd).

    • Critical Setting: Set the long-range coupling constant delay (

      
      ).
      
    • Optimization: For triazines,

      
       typically ranges from 6 to 12 Hz .
      
    • Recommendation: Set CNST13 (or equivalent) to 8 Hz (approx 62.5 ms delay). If signals are missing, run a second experiment at 4 Hz .

  • Parameter Setup:

    • Spectral Width (F1 - Nitrogen): 400 ppm (to cover -50 to 350 ppm range relative to liquid NH

      
      ).
      
    • Scans (NS): Minimum 64 scans (due to 0.37%

      
      N abundance). For <5mg samples, increase to 256 scans.
      
    • Points (TD): 2048 (F2) x 256 (F1). Linear prediction in F1 is recommended during processing.

  • Data Processing:

    • Apply a sine-bell squared window function (QSINE, SSB=2).

    • Magnitude calculation (MC) is required as HMBC is not phase-sensitive.

    • Referencing: Calibrate

      
      N externally using nitromethane (0 ppm) or liquid ammonia (0 ppm).
      
Self-Validating Check
  • The "Pyridine" Test: In a 1,2,4-triazine, N1 and N2 are chemically distinct.

    • N-Alkylation Effect: Alkylation of a nitrogen atom typically causes a significant upfield shift (shielding) of that nitrogen by 70-100 ppm compared to the non-alkylated "pyridine-like" nitrogen.

    • Validation: If your HMBC shows a correlation from the alkyl group to a nitrogen at -150 to -200 ppm (shielded), that is the site of alkylation. If the correlation is to a nitrogen at -50 to -100 ppm (deshielded), reconsider the assignment.

Diagram: The Regioisomer Differentiation Logic

The following diagram visualizes how


N Chemical Shifts differentiate N1 vs N2 alkylation.

IsomerLogic Input Experimental 1H-15N HMBC Cross-Peak N_Type1 Nitrogen Shift: -80 to -120 ppm (Deshielded / Pyridine-like) Input->N_Type1 Observed Shift N_Type2 Nitrogen Shift: -160 to -250 ppm (Shielded / Pyrrole-like) Input->N_Type2 Observed Shift Concl1 Likely Unsubstituted N (sp2 character retained) N_Type1->Concl1 Concl2 Likely Alkylated N (sp3 character increased) N_Type2->Concl2

Caption: Chemical shift logic for assigning alkylation sites. Alkylated nitrogens generally appear significantly upfield (more negative ppm) compared to bare imine nitrogens.

References

  • Martin, G. E., & Hadden, C. E. (2000). Long-range

    
    H–
    
    
    
    N heteronuclear shift correlation.[2][3][6] Journal of Natural Products, 63(4), 543–585.
  • Parella, T., & Belloc, J. (2002). Improved detection of small long-range

    
    H-
    
    
    
    N couplings. Magnetic Resonance in Chemistry, 40(13), 803-808.
  • Reif, B., Köck, M., & Kerssebaum, R. (1996). ADEQUATE: A new method for the determination of the carbon skeleton. Journal of Magnetic Resonance, 112(2), 295-301.

  • Williamson, R. T., et al. (2014). Verification of the Structures of Nitrogen Heterocycles via

    
    H-
    
    
    
    N HMBC and GIAO-DFT Calculations. Journal of Organic Chemistry, 79(9), 3887–3894.

Sources

A Comparative Guide to Electron Deficiency: Triazine vs. Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, the selection of heterocyclic building blocks is a critical decision that dictates the electronic properties, reactivity, and ultimately, the function of novel molecules. Among the most fundamental of these are the six-membered aromatic heterocycles, pyridine and triazine. While structurally similar to benzene, the incorporation of one or more nitrogen atoms imbues these rings with a property known as "π-deficiency," a critical feature exploited in countless applications.

This guide provides an in-depth, objective comparison of the electron deficiency of triazine and pyridine. We will move beyond simple definitions to explore the underlying electronic principles, present quantitative experimental and computational data, and detail the practical protocols used to assess these properties. Our goal is to equip you with the technical understanding necessary to make informed decisions in your research and development endeavors.

The Foundation of Electron Deficiency: A Structural and Electronic Overview

The electron deficiency of these heterocycles arises from the replacement of a carbon atom in the benzene ring with a more electronegative nitrogen atom. This fundamental substitution creates an uneven distribution of electron density across the aromatic system.

Pyridine: The Archetypal π-Deficient Heterocycle

Pyridine is a six-membered aromatic ring containing a single nitrogen atom. Its aromaticity is derived from a delocalized system of six π-electrons, fulfilling the Hückel criteria.[1] However, the nitrogen atom's high electronegativity exerts a strong negative inductive effect (-I), pulling electron density away from the carbon atoms in the ring.[2] This results in a significant dipole moment and reduced resonant stabilization compared to benzene.[2]

A key feature of pyridine is that the nitrogen's lone pair of electrons resides in an sp² hybrid orbital, lying in the plane of the ring and orthogonal to the aromatic π-system.[1] This lone pair does not participate in aromaticity, making it available for protonation or coordination to Lewis acids, thereby defining pyridine's basic character.[2]

1,3,5-Triazine: Amplified Electron Deficiency

1,3,5-Triazine (s-triazine) incorporates three nitrogen atoms in a symmetrical arrangement within the six-membered ring. This symmetrical incorporation of three highly electronegative atoms drastically amplifies the electron-withdrawing effects seen in pyridine. The cumulative inductive pull of the three nitrogens renders the triazine ring profoundly electron-deficient.[3][4][5]

This heightened π-deficiency leads to a significantly lower delocalization energy and a more pronounced reduction in aromatic character compared to both benzene and pyridine.[3][4] Consequently, the carbon atoms in the triazine ring are highly electrophilic, making the molecule exceptionally susceptible to nucleophilic attack.[3][5]

Caption: Structural and key electronic differences between pyridine and 1,3,5-triazine.

Quantitative Comparison of Electron Deficiency

The difference in electron density between these two heterocycles can be quantified using several well-established experimental and computational techniques.

ParameterPyridine1,3,5-TriazineSignificance
¹H NMR Chemical Shift (ppm) ~7.2-8.5~9.2Protons on the triazine ring are significantly more deshielded, indicating a much lower electron density.[6]
¹³C NMR Chemical Shift (ppm) ~123-150~166Carbon atoms in triazine are highly deshielded, reflecting their pronounced electrophilic character.
Hammett Constant (σ) for Ring σ ≈ +0.29 (for pyridyl group)σ ≈ +0.65 (for triazinyl group)The triazinyl group has a much larger positive Hammett constant, quantifying its superior electron-withdrawing power.[7]
LUMO Energy (eV) Higher (Less Favorable)Lower (More Favorable)Triazine's lower LUMO energy indicates it is a stronger electron acceptor, a direct consequence of its π-deficiency.[8]
Reactivity with Nucleophiles Moderate (e.g., Chichibabin)High (Facile substitution)Triazine readily undergoes nucleophilic aromatic substitution, while pyridine often requires more forcing conditions.[3][9]

Experimental Protocols for Assessment

The following protocols provide standardized methods for experimentally validating the electron-deficient character of these building blocks.

Protocol 1: Comparative ¹H NMR Spectroscopic Analysis

This experiment directly measures the chemical environment of the ring protons, providing a reliable proxy for electron density.

Objective: To compare the proton chemical shifts of pyridine and 1,3,5-triazine.

Methodology:

  • Sample Preparation:

    • Prepare a ~10-20 mM solution of pyridine in deuterated chloroform (CDCl₃).

    • Prepare a ~10-20 mM solution of 1,3,5-triazine in CDCl₃.

    • To each NMR tube, add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum for each sample.

    • Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectra by setting the TMS peak to 0.0 ppm.

    • Measure and record the chemical shifts (δ) of the aromatic protons for both pyridine and triazine.

    • Expected Outcome: The singlet corresponding to the three equivalent protons of 1,3,5-triazine will appear at a significantly higher chemical shift (further downfield, ~9.2 ppm) compared to the multiplet signals of pyridine's protons (~7.2-8.5 ppm), confirming the lower electron density of the triazine ring.[10]

G start Start: Prepare Samples prep Dissolve Pyridine & Triazine in CDCl3 with TMS start->prep nmr Acquire 1H NMR Spectra (e.g., 400 MHz) prep->nmr process Process Data: FT, Phasing, Baseline Correction nmr->process calibrate Calibrate Spectra (TMS = 0.0 ppm) process->calibrate analyze Compare Chemical Shifts (δ) calibrate->analyze result Result: δ(Triazine) > δ(Pyridine) Confirms Higher Electron Deficiency analyze->result

Caption: Workflow for comparative ¹H NMR analysis of electron deficiency.

Implications in Research and Development

The pronounced difference in electron deficiency between these two scaffolds has profound consequences for their application.

Medicinal Chemistry and Drug Development

The electron-deficient nature of these rings is a powerful tool for medicinal chemists. The nitrogen atoms act as hydrogen bond acceptors, enabling crucial interactions with biological targets like enzymes and receptors.[11]

  • Pyridine: The pyridine scaffold is ubiquitous in pharmaceuticals, found in numerous FDA-approved drugs.[12] Its moderate electron deficiency and basic nitrogen handle allow for fine-tuning of physicochemical properties like solubility and pKa, which are critical for pharmacokinetics.

  • Triazine: The highly electron-deficient triazine core is often employed to design potent enzyme inhibitors. For instance, its strong hydrogen-bonding capabilities and rigid structure have been leveraged to create a novel class of cyclin-dependent kinase (CDK) inhibitors for cancer therapy.[13][14] The triazine ring can establish multiple, favorable interactions within an enzyme's active site.

Materials Science and Organic Electronics

In materials science, electron-deficient building blocks are essential for the development of n-type organic semiconductors, which transport electrons.

  • Pyridine: Pyridine-containing polymers and small molecules are used in organic electronics, but their electron-accepting ability is moderate.[15]

  • Triazine: The exceptional π-deficiency and high electron affinity of the triazine ring make it a premier building block for high-performance electron-transport materials.[3][5] Triazine derivatives are extensively used in organic light-emitting diodes (OLEDs) and organic solar cells to facilitate efficient electron injection and transport, improving overall device performance.[3][5] Furthermore, its unique electronic structure allows it to participate in specialized non-covalent interactions, such as anion-π interactions, which can be used to construct complex supramolecular architectures.[16]

Conclusion

While both pyridine and triazine are classified as electron-deficient aromatic heterocycles, they represent distinct points on a spectrum of π-deficiency. Pyridine, with its single nitrogen atom, introduces a moderate perturbation to the aromatic system, creating a versatile scaffold with balanced electronic and basic properties that have been widely exploited in drug discovery.

In stark contrast, the three nitrogen atoms of 1,3,5-triazine create a profoundly electron-deficient core. This extreme π-deficiency is not merely a quantitative increase but a qualitative shift, resulting in unique reactivity and making it an indispensable building block for high-performance electronic materials and highly specific molecular probes. As demonstrated by quantitative data from NMR spectroscopy and Hammett analysis, the choice between these two building blocks is a critical design parameter that allows scientists to precisely modulate the electronic landscape of a molecule to achieve a desired function.

References

  • Wikipedia. Pyridine. [Link]

  • Chemistry LibreTexts. 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. [Link]

  • IISTE. Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. [Link]

  • Taylor & Francis Online. Theoretical studies on mechanical and electronic properties of s-triazine sheet. [Link]

  • ResearchGate. Theoretical studies on mechanical and electronic properties of s-triazine sheet. [Link]

  • ACS Publications. Electronic and Optical Properties of Protonated Triazine Derivatives. [Link]

  • ACS Publications. From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. [Link]

  • SlidePlayer. Pyridine is aromatic as there are six delocalized electrons in the ring. [Link]

  • ACS Publications. Synthesis and Identification of[2][17][18]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. [Link]

  • RSC Publishing. Structural, electronic and optical properties of a hybrid triazine-based graphitic carbon nitride and graphene nanocomposite. [Link]

  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]

  • PMC. Triazine: An Important Building Block of Organic Materials for Solar Cell Application. [Link]

  • PMC. Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. [Link]

  • PubMed. Synthesis and identification of[2][17][18]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. [Link]

  • Taylor & Francis Online. Facile and Convenient Synthesis of Pyrazole, Pyridine, Pyridazine, Pyrazolo[3,4-b]pyridine, and Pyrazolo[5,1-c][1][2][19]triazine Derivatives. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]

  • ACS Publications. Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. [Link]

  • ResearchGate. (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. [Link]

  • ResearchGate. Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and... [Link]

  • TDX. Chapter 3 – Structural characterization of triazines. [Link]

  • RSC Publishing. Substituent effects and electron delocalization in five-membered N-heterocycles. [Link]

  • Pure. Electron-deficient materials based on azaheterocycles : towards supramolecular electronics. [Link]

  • MDPI. Triazine: An Important Building Block of Organic Materials for Solar Cell Application. [Link]

  • RSC Publishing. Substituent effects and electron delocalization in five-membered N-heterocycles. [Link]

  • University of California, Davis. Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]

  • PMC. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. [Link]

  • ACS Publications. The Estimation of Hammett Substituent Constants1. [Link]

  • World Journal of Chemical Education. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. [Link]

  • RSC Publishing. Proficiency of the electron-deficient 1,3,5-triazine ring to generate anion–π and lone pair–π interactions. [Link]

  • ResearchGate. Values of some Hammett substituent constants (σ). [Link]

  • Semantic Scholar. Synthesis of Electron Deficient N-heterocyclic-carbenes and Activity of Imidazol-2-imine Thioureate Ligand on Group 10 Transition Metals. [Link]

  • ResearchGate. Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. [Link]

  • ResearchGate. How Different are Electron-Rich and Electron-Deficient ?? Interactions? [Link]

  • RSC Publishing. How the electron-deficient cavity of heterocalixarenes recognizes anions: insights from computation. [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • RSC Publishing. Dalton Transactions. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

Reference Standards for 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of OLED materials and advanced pharmaceutical intermediates, 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine serves as a critical electrophilic scaffold. Its analysis, however, presents a distinct paradox: the very reactivity that makes it valuable (the labile C-Cl bond) makes it prone to on-column hydrolysis and solvent-induced artifacts during analysis.

This guide compares the two dominant methodologies for qualifying reference standards of this compound: High-Performance Liquid Chromatography (HPLC-UV) using secondary standards versus Quantitative NMR (qNMR) for primary standardization. We provide experimental protocols designed to mitigate the "methanolysis" artifact often seen in chlorotriazine analysis.

Part 1: The Analytical Challenge

The core difficulty in analyzing this compound lies in its susceptibility to Nucleophilic Aromatic Substitution (


).
  • Solvent Reactivity: The chlorine atom at the 4-position is highly electrophilic. Dissolving the standard in protic solvents (Methanol/Ethanol) can lead to the formation of methoxy-analogs in the vial or on the column, leading to false impurity peaks.

  • Hydrolytic Instability: Trace water in the mobile phase, particularly at high pH, converts the target molecule into its hydroxy-derivative (2-(3-bromophenyl)-4-hydroxy-triazine), often co-eluting with the main peak on standard C18 columns.

Part 2: Comparative Analysis of Standardization Approaches

For a researcher, the choice lies between establishing a "Relative" standard (HPLC) or an "Absolute" standard (qNMR).

Table 1: HPLC-UV vs. qNMR for Chlorotriazine Qualification
FeatureMethod A: HPLC-UV (Relative) Method B: qNMR (Absolute)
Principle Separation based on hydrophobicity; quantification via relative response factor (RRF).Direct counting of nuclei (proton ratio); independent of extinction coefficient.
Primary Utility Routine QC, impurity profiling, stability testing.[1]Purity assignment of the Reference Standard itself.
Traceability Requires a pre-existing qualified standard (CRM).Traceable directly to SI units via an Internal Standard (e.g., NIST-traceable Benzoic Acid).
Risk Factor High: Response factors of impurities (e.g., des-bromo analogs) may differ significantly from the parent.Low: Purity is determined by molar ratio, assuming no overlapping signals.
LOD/Sensitivity Excellent (ppm level).Moderate (requires >10 mg for high precision).
Throughput High (Automated injections).Low (Manual processing/phasing).

Senior Scientist Verdict:

Do not rely solely on HPLC Area% for the purity assignment of your primary reference standard. Chlorinated triazines often contain oligomeric impurities that have high molecular weights but low UV absorbance, artificially inflating HPLC purity. Use qNMR to assign the absolute purity (Assay) of your "Gold Standard" batch, then use that batch to calibrate your HPLC for routine testing.

Part 3: Experimental Protocols
Protocol A: The "Artifact-Free" HPLC Method

Objective: To separate the parent compound from hydrolytic degradants without inducing solvolysis.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the C-Cl bond).

  • Mobile Phase B: Acetonitrile (Strictly NO Methanol).

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 25°C (Keep low to inhibit hydrolysis).

  • Detection: UV @ 254 nm (Triazine ring) and 220 nm.

  • Diluent: 100% Acetonitrile (Anhydrous).

Gradient Program:

  • 0-2 min: Hold 50% B (Equilibration).

  • 2-12 min: Linear ramp to 95% B.

  • 12-15 min: Hold 95% B (Elute dimers).

  • 15.1 min: Re-equilibrate.

Validation Check: Inject a sample dissolved in Methanol and incubated for 4 hours. If a new peak appears at RRT ~0.9 (Methoxy-adduct), your method is specific.

Protocol B: qNMR Purity Assignment

Objective: To determine absolute purity (mass balance).

  • Internal Standard (IS): Maleic Acid (Traceable, high purity) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) if solubility is an issue.

  • Solvent: DMSO-

    
     (Avoids volatility issues of 
    
    
    
    ).
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery.
  • Pulse Angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.
Part 4: Visualization of Workflows & Pathways
Diagram 1: Analytical Decision Matrix

This diagram illustrates the logic flow for qualifying a new batch of this compound.

Analytical_Decision_Tree Start New Batch Synthesis (Crude Material) Solubility Solubility Check (DMSO vs CDCl3) Start->Solubility qNMR qNMR Analysis (Primary Standardization) Solubility->qNMR Quantification HPLC_Screen HPLC-UV Screening (Impurity Profiling) Solubility->HPLC_Screen Qualitative Purity_Calc Purity Calculation (Mass Balance) qNMR->Purity_Calc HPLC_Screen->Purity_Calc Confirm no UV-silent impurities Decision Purity > 98.0%? Purity_Calc->Decision Release Release as Working Standard Decision->Release Yes Repurify Recrystallize (Toluene/Hexane) Decision->Repurify No Repurify->Start

Caption: Decision matrix for qualifying reference standards. Note the parallel use of qNMR for assay and HPLC for impurity profiling.

Diagram 2: Impurity Origin & Degradation Pathways

Understanding where impurities come from is essential for selecting the right separation method.

Impurity_Pathways Cyanuric Cyanuric Chloride (Starting Material) Product 2-(3-Bromo-phenyl) -4-chloro-triazine (TARGET) Cyanuric->Product + Boronic Acid (Suzuki Coupling) Boronic 3-Bromophenyl boronic acid Boronic->Product DesBromo Des-bromo Analog (Raw Material Impurity) Boronic->DesBromo Impurity in Boronic Acid Hydrolysis Hydroxy-Triazine (Hydrolysis Impurity) Product->Hydrolysis + H2O (pH > 7) Methoxy Methoxy-Triazine (Solvent Artifact) Product->Methoxy + MeOH (Avoid!) Dimer Bis-Triazine Dimer (Over-reaction) Product->Dimer Excess Coupling DesBromo->Product Co-elutes in HPLC

Caption: Chemical genealogy of common impurities. The "Methoxy" pathway highlights the risk of using methanol in sample preparation.

Part 5: Stability & Handling
  • Storage: Store solid standards at -20°C under Argon. The C-Cl bond is sensitive to moisture over time.

  • Solution Stability: Solutions in Acetonitrile are stable for 24 hours at 4°C. Solutions in Methanol degrade within hours at room temperature [1].

  • Safety: This compound is a skin sensitizer and potential lachrymator. Handle in a fume hood.

References
  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2][3][4][5][6] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[4][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Kelman, D., & Wright, A. D. (2012).[9] The Importance of H-Nuclear Magnetic Resonance Spectroscopy for Reference Standard Validation in Analytical Sciences. PLoS ONE, 7(7).[9] [Link]

  • PubChem. (2025).[10] Compound Summary: 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (Structural Analog).[11] National Library of Medicine. [Link]

Sources

A Senior Scientist's Guide to Benchmarking Synthetic Routes for 2-Aryl-4,6-dichloro-1,3,5-triazine Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, materials science, and agrochemistry. Specifically, 2-aryl-4,6-dichloro-1,3,5-triazines are pivotal intermediates, offering two reactive chlorine sites for subsequent functionalization. This allows for the construction of diverse molecular architectures, from targeted cancer therapeutics to advanced organic materials.[1][2] The efficiency, scalability, and cost-effectiveness of the synthetic route to these building blocks are therefore of paramount importance to researchers in both academic and industrial settings.

This guide provides an in-depth, comparative analysis of the primary synthetic strategies for producing 2-aryl-4,6-dichloro-1,3,5-triazines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind experimental choices, present detailed, replicable methodologies, and offer a quantitative benchmark of performance to guide your selection of the optimal route for your specific research and development needs.

Overview of Primary Synthetic Strategies

The synthesis of 2-aryl-4,6-dichloro-1,3,5-triazines predominantly proceeds via two distinct and well-established pathways. The choice between them often hinges on factors such as available starting materials, desired scale, and tolerance for specific reaction conditions, particularly the use of organometallic reagents.

  • The Cyanuric Chloride Approach: This is arguably the most common and versatile method. It relies on the sequential, controlled substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The aryl group is typically introduced via a palladium-catalyzed cross-coupling reaction.[1][3][4]

  • The Aryl Biguanide Cyclization Approach: This classical method involves the condensation of an aryl biguanide with a suitable cyclizing agent, followed by chlorination to yield the desired product. While it avoids organometallic reagents, it can be a longer sequence and is sometimes limited by the availability of the requisite aryl biguanide.[5][6][7]

The following diagram illustrates the conceptual workflow of these two divergent strategies.

Synthetic_Strategies SM1 Cyanuric Chloride R1 Route 1: Pd-Catalyzed Cross-Coupling SM1->R1 SM2 Arylboronic Acid (or organotin) SM2->R1 SM3 Aryl Biguanide R2 Route 2: Condensation & Cyclization SM3->R2 SM4 Cyclizing Agent (e.g., Phosgene derivative) SM4->R2 TP 2-Aryl-4,6-dichloro- 1,3,5-triazine R1->TP R2->TP

Caption: High-level overview of the two primary synthetic pathways to 2-aryl-4,6-dichloro-1,3,5-triazines.

Route 1: The Cyanuric Chloride Cross-Coupling Approach

This approach leverages the highly reactive and commercially available cyanuric chloride. The three chlorine atoms on the triazine ring exhibit differential reactivity, which can be exploited through careful temperature control to achieve selective substitution. The first substitution is the most facile, occurring readily at low temperatures.

Mechanism and Rationale: Temperature-Controlled Selectivity

The key to this strategy is the stepwise nucleophilic aromatic substitution (SNAr) of the chlorine atoms. The reactivity of the C-Cl bonds on the triazine ring is attenuated with each successive substitution. This electronic effect allows for a high degree of control.

  • First Substitution (Aryl Group): Occurs readily at 0–25 °C.[8][9]

  • Second Substitution: Typically requires room temperature to ~50 °C.

  • Third Substitution: Often requires elevated temperatures (>60 °C).[8][9]

By performing the initial arylation at a controlled low temperature (e.g., 20-50 °C), the reaction can be selectively stopped at the mono-substitution stage, affording the desired 2-aryl-4,6-dichloro-1,3,5-triazine.[10] Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are the methods of choice for installing the aryl group due to their high functional group tolerance and broad substrate scope.[3][11][12]

Cyanuric_Chloride_Substitution CC Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) Mono Mono-Aryl Product (2-Aryl-4,6-dichloro-1,3,5-triazine) CC->Mono Ar-B(OH)₂ / Pd Catalyst 0 - 35 °C Di Di-Aryl Product (2,4-Diaryl-6-chloro-1,3,5-triazine) Mono->Di Ar-B(OH)₂ / Pd Catalyst ~Room Temp to 60 °C Tri Tri-Aryl Product (2,4,6-Triaryl-1,3,5-triazine) Di->Tri Ar-B(OH)₂ / Pd Catalyst > 60-100 °C

Caption: Temperature-dependent sequential substitution of cyanuric chloride.

Detailed Experimental Protocol: Suzuki Coupling

This protocol is a representative example for the synthesis of 2-(4-methoxyphenyl)-4,6-dichloro-1,3,5-triazine.

Materials:

  • Cyanuric chloride (1.0 eq)

  • p-Methoxyphenylboronic acid (1.0-1.2 eq)[10]

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or a supported Pd complex, 0.5-2 mol%)[13]

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-2.5 eq)[10][13]

  • Solvent (e.g., Ethanol, THF/water mixture)[10][13]

Procedure:

  • To a stirred solution of cyanuric chloride (1.0 eq) in the chosen solvent system under an inert atmosphere (e.g., Nitrogen), add the p-methoxyphenylboronic acid (1.0-1.2 eq), the palladium catalyst, and the aqueous base.

  • Maintain the reaction temperature between 30-35 °C and monitor the reaction progress by TLC or LC-MS.[10] The reaction is typically complete within 1.5-3 hours.[10]

  • Upon completion, cool the reaction mixture to room temperature. If a supported catalyst is used, it can be removed by filtration or magnetic separation.[10]

  • Partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield the pure 2-(4-methoxyphenyl)-4,6-dichloro-1,3,5-triazine.[10]

Advantages and Disadvantages
AdvantagesDisadvantages
High Versatility: Wide range of aryl boronic acids/stannanes are commercially available.Cost & Toxicity: Palladium catalysts and organotin reagents can be expensive and toxic.[12][14]
Excellent Control: Temperature control allows for selective mono-substitution.[8][9]Metal Contamination: Risk of residual palladium in the final product, requiring careful purification.
Good Yields: Typically provides moderate to high yields (often >80%).[13]Reaction Sensitivity: Cross-coupling reactions can be sensitive to air and moisture.
Scalability: The process is generally scalable for industrial production.Limited by Boronic Acid Stability: Some complex boronic acids can be unstable.

Route 2: The Aryl Biguanide Cyclization Approach

This classical route builds the triazine ring from an acyclic precursor, the aryl biguanide. This method is particularly useful when the required aryl biguanide is readily accessible or when the use of transition metals is undesirable.

Mechanism and Rationale: Pinner-type Synthesis

The synthesis is a variation of the Pinner triazine synthesis, which traditionally involves the reaction of amidines with phosgene.[15] In this adapted route, an aryl biguanide hydrochloride is condensed with an ester in the presence of a strong base like sodium methoxide. The biguanide acts as a nitrogen-rich building block that cyclizes with the ester, which provides the final carbon atom for the triazine ring. The resulting 2-amino-4-aryl-6-hydroxy-1,3,5-triazine is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield the target dichlorotriazine.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol outlines the synthesis of 2,4-diamino-6-phenyl-1,3,5-triazine derivatives as a precursor, which can then be converted to the chloro-derivative.

Step 1: Biguanide Synthesis (Microwave-Assisted)

  • Combine the desired arylamine (e.g., 3,4-dichloroaniline, 1.0 eq), dicyandiamide (1.0 eq), and a catalytic amount of an acid like TMSCl in a microwave-safe vessel.[6]

  • Irradiate the mixture in a microwave reactor for approximately 10 minutes at 130 °C to form the aryl biguanide hydrochloride intermediate.[6]

Step 2: Cyclization to form the Triazine Core

  • Dissolve the aryl biguanide hydrochloride (1.0 eq) in anhydrous methanol at 0 °C under a nitrogen atmosphere.

  • Add a strong base, such as sodium methoxide (10-15 eq), to the cooled mixture.[6]

  • Add the desired ester derivative (e.g., methyl 4-chlorobenzoate, 1.3-1.5 eq) to the reaction mixture.[6]

  • Allow the reaction to proceed, monitoring by TLC. A precipitate of the triazine product will typically form.

  • Collect the precipitate by filtration and wash successively with methanol, water, and a non-polar solvent like cyclohexane, then dry to obtain the 6-aryl-2,4-diamino-1,3,5-triazine.[6]

Step 3: Chlorination (Conceptual)

  • The resulting amino/hydroxy triazine would then be treated with a strong chlorinating agent like POCl₃ or PCl₅, often at elevated temperatures, to convert the amino/hydroxy groups to chlorides. This step typically requires harsh conditions and careful handling of corrosive reagents.

Advantages and Disadvantages
AdvantagesDisadvantages
Metal-Free: Avoids the use of palladium or other transition metal catalysts.Multi-Step Process: Generally involves more synthetic steps than the cross-coupling route.
Different Substrate Scope: Useful when aryl boronic acids are not available or are unstable.Harsh Conditions: The final chlorination step often requires corrosive and hazardous reagents (e.g., POCl₃).
Cost-Effective Starting Materials: Biguanides can be prepared from inexpensive amines and dicyandiamide.[6][7]Lower Yields: Overall yields can be lower and more variable (16-86% reported for the cyclization step).[6]
Alternative for Specific Isomers: Can provide access to substitution patterns that are difficult to achieve via cross-coupling.Limited Availability: Substituted aryl biguanides are not as widely commercially available as boronic acids.

Comparative Analysis & Benchmarking

The choice of synthetic route is a critical decision that impacts project timelines, cost, and environmental footprint. The following table provides a side-by-side comparison of the two primary methods based on key performance indicators.

MetricRoute 1: Cyanuric Chloride Cross-CouplingRoute 2: Aryl Biguanide CyclizationField-Proven Insights
Typical Yield High (often >80%)[13]Variable (16-86% for cyclization)[6]The cross-coupling route is generally more reliable and higher-yielding for a broad range of substrates.
Scalability Good; established for industrial processes.Moderate; handling of POCl₃ at scale can be challenging.Route 1 is preferred for large-scale manufacturing due to its robustness and more manageable conditions.
Cost of Goods Moderate to High (driven by catalyst cost).Low to Moderate (driven by reagents and energy for multiple steps).While the catalyst in Route 1 is expensive, the higher yield and fewer steps can make it more cost-effective overall at scale.
Safety Profile (EHS) Moderate (toxic organometallics, flammable solvents).Moderate to High (corrosive chlorinating agents, potential for exothermic reactions).Route 2's chlorination step poses significant handling risks. Route 1's risks are primarily associated with catalyst handling and disposal.
Green Chemistry Poor to Moderate (heavy metal catalyst, organic solvents).Poor (harsh reagents, multiple steps, poor atom economy).Both routes have significant environmental drawbacks. The development of greener, catalyst-free, or aqueous methods is an active area of research.[16][17]
Versatility Excellent; vast library of available boronic acids.[3][11]Moderate; dependent on the synthesis of specific biguanide precursors.For discovery chemistry requiring rapid diversification, the modularity of the Suzuki coupling in Route 1 is unparalleled.

Conclusion and Recommendations

Both the cyanuric chloride cross-coupling and aryl biguanide cyclization routes are viable methods for the synthesis of 2-aryl-4,6-dichloro-1,3,5-triazines. However, they serve different strategic purposes.

Route 1 (Cyanuric Chloride Cross-Coupling) is recommended for:

  • Discovery and Medicinal Chemistry: Its modularity and the vast commercial availability of boronic acids make it ideal for rapidly generating diverse libraries of compounds.

  • Large-Scale Production: The high yields, robust reaction conditions, and fewer synthetic steps make it the superior choice for process chemistry and manufacturing.

Route 2 (Aryl Biguanide Cyclization) is a suitable alternative when:

  • Transition metals must be strictly avoided.

  • The required aryl biguanide is readily available and more economical than the corresponding boronic acid.

  • A specific substitution pattern is required that is not easily accessible via cross-coupling.

Ultimately, the optimal choice will be dictated by the specific goals of the project, balancing the need for speed, scale, cost, and safety. As a senior scientist, it is crucial to evaluate these parameters critically before committing to a synthetic pathway.

References

  • MDPI. Cyanuric Chloride with the s-Triazine Ring Fabricated by Interfacial Polymerization for Acid-Resistant Nanofiltration. Available from: [Link]

  • American Chemical Society. Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Available from: [Link]

  • Semantic Scholar. A Sequential Suzuki Coupling Approach to Unsymmetrical Aryl s‐Triazines from Cyanuric Chloride. Available from: [Link]

  • PMC. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available from: [Link]

  • PMC. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Available from: [Link]

  • ResearchGate. A Sequential Suzuki Coupling Approach to Unsymmetrical Aryl s -Triazines from Cyanuric Chloride | Request PDF. Available from: [Link]

  • Wikipedia. Stille reaction. Available from: [Link]

  • Wikipedia. Pinner triazine synthesis. Available from: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available from: [Link]

  • MDPI. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Available from: [Link]

  • Google Patents. Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
  • ResearchGate. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available from: [Link]

  • PrepChem.com. Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. Available from: [Link]

  • Chemistry LibreTexts. Stille Coupling. Available from: [Link]

  • ResearchGate. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Available from: [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. Available from: [Link]

  • Wikipedia. Directed ortho metalation. Available from: [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. Available from: [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). Available from: [Link]

  • Chem-Station Int. Ed. Directed Ortho Metalation. Available from: [Link]

  • MDPI. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Available from: [Link]

  • ResearchGate. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Available from: [Link]

  • Beilstein Journals. BJOC - Synthetic accesses to biguanide compounds. Available from: [Link]

  • MDPI. Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,5-triazines. Available from: [Link]

  • ACS Publications. Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5- Triazines via Cyanuric Chloride with Amino Groups. Available from: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(3-Bromo-phenyl)-4-chloro-triazine

A Researcher's Guide to the Proper Disposal of 2-(3-Bromo-phenyl)-4-chloro-[1][2][3]triazine

As a Senior Application Scientist, it is understood that meticulous research extends to the entire lifecycle of a chemical, including its safe and compliant disposal. The compound 2-(3-bromo-phenyl)-4-chloro-[1][2][3]triazine, a halogenated heterocyclic molecule, requires specific handling due to its chemical structure. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols for chlorinated and brominated aromatic compounds. The core principle is that all waste containing this compound must be treated as hazardous waste.[1]

Part 1: Hazard Profile and Immediate Safety

Understanding the inherent risks is the first step in safe handling. The structure of 2-(3-bromo-phenyl)-4-chloro-[1][2][3]triazine contains multiple halogen atoms (chlorine and bromine) on both the triazine ring and the phenyl group. Halogenated organic compounds are a class of chemicals that require special attention due to their persistence and potential toxicity.[4][5]

Key Hazards:

  • Toxicity: Assumed to be toxic via inhalation, skin absorption, or ingestion. Similar chlorinated triazines are known irritants to the skin, eyes, and respiratory tract.[6][7]

  • Environmental Persistence: Triazine-based compounds can be persistent in the environment.[8] Improper disposal can lead to long-term contamination.

  • Hazardous Combustion Byproducts: Incomplete combustion of halogenated compounds can generate highly toxic substances such as dioxins, furans, and hydrogen halides (HCl, HBr). This is a critical factor dictating the disposal method.

Mandatory Personal Protective Equipment (PPE): A rigorous PPE protocol is the first line of defense against exposure.[1]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Viton®, butyl rubber, or laminate films). Double-gloving is recommended.Protects against dermal absorption, which is a primary route of exposure for many organic compounds.[1]
Eye & Face Protection Chemical splash goggles are mandatory. A full-face shield must be worn when there is a significant risk of splashes.[1]Prevents contact with mucous membranes, which can lead to rapid systemic absorption.
Body Protection A buttoned lab coat is required. For larger quantities or transfer operations, a chemical-resistant apron or coveralls should be used.[1]Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood.[1][2]Prevents inhalation of airborne particles or vapors, a direct route for systemic toxicity.
Part 2: The Disposal Workflow: From Benchtop to Final Disposition

Proper disposal is a systematic process that begins at the point of waste generation. The cardinal rule is the strict segregation of halogenated waste streams from all other laboratory waste.[3][9]

Immediately classify any material contaminated with 2-(3-bromo-phenyl)-4-chloro-[1][2][3]triazine as Halogenated Organic Waste .[3] This includes:

  • Neat (pure) compound.

  • Solutions containing the compound.

  • Contaminated consumables: pipette tips, weighing papers, gloves, and absorbent materials used for spill cleanup.[1][3]

This classification is crucial because mixing halogenated and non-halogenated waste is often prohibited and significantly increases disposal costs.[3]

StartWaste Generated(e.g., leftover compound, contaminated vial)Decision1Does the waste contain2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine?Start->Decision1NonHazNon-Hazardous Waste Stream(Follow standard lab procedures)Decision1->NonHazNoHalogenatedClassify as:HALOGENATED ORGANIC WASTEDecision1->HalogenatedYesContainerSelect designated, leak-proof,and clearly labeled'Halogenated Waste' container.Halogenated->ContainerCollectPlace waste into container.This includes contaminated items(gloves, tips, etc.).Container->CollectSealSecurely close the container.Keep closed except when adding waste.Collect->SealStoreStore in Satellite Accumulation Area (SAA)with secondary containment.Seal->StorePickupArrange for pickup by licensedhazardous waste handler.Store->Pickup

Caption: Decision workflow for waste characterization and segregation.
  • Container Selection : Use only compatible, leak-proof containers with secure, threaded caps, specifically designated for halogenated organic waste.[3][9] The container must be in good condition.

  • Labeling : Label the waste container before adding any waste. The label must clearly state "Hazardous Waste: Halogenated Organics " and list the chemical constituents, including "2-(3-Bromo-phenyl)-4-chloro-[1][2][3]triazine".[1][9] All components must be identified by their full chemical names.[9]

  • Accumulation : Keep the waste container tightly sealed at all times, except when actively adding waste.[3][9] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, which must have secondary containment to control potential leaks.[3]

The only acceptable disposal method for this class of compound is high-temperature incineration at a licensed and permitted hazardous waste facility.[2][3]

  • Causality : Halogenated aromatic compounds require incineration at temperatures typically exceeding 850°C with a sufficient residence time to ensure complete destruction. These facilities are equipped with specialized afterburners and alkaline scrubbers to neutralize the acidic gases (HCl and HBr) that are produced, preventing their release into the atmosphere.[2]

  • Prohibition : Never dispose of this chemical down the drain or in regular trash.[10] Landfilling is also prohibited for such wastes.[11] Evaporation in a fume hood is not a permissible disposal method.[10]

Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company.[10][12]

Part 3: Contingency Planning - Spill Management

Accidents require immediate and correct action. All personnel handling this compound must be familiar with spill cleanup procedures.

  • Evacuate & Alert : If the spill is large or occurs outside of a fume hood, alert personnel in the immediate area and evacuate.

  • Control & Contain : Prevent the chemical from entering any drains or waterways.[2]

  • Don PPE : Before attempting cleanup, don the full PPE detailed in Part 1.[1]

  • Absorb : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Work from the outside of the spill inward to prevent spreading.[1][2]

  • Collect : Carefully scoop the contaminated absorbent material into a designated hazardous waste container for halogenated organics.[1][2]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent (e.g., acetone, ethanol), followed by soap and water.[1] All materials used for decontamination (wipes, etc.) must also be disposed of as halogenated hazardous waste.

  • Seek Medical Attention :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

    • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

Caption: Emergency procedure for a chemical spill.

By adhering to these rigorous, scientifically-grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold your responsibility to protect the environment.

References

  • Benchchem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Hitchman, M. L., et al. Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing.
  • Benchchem. Navigating the Disposal of 3,6-Dibromo-1,2,4-triazine: A Guide for Laboratory Professionals.
  • El-Ghenymy, A., et al. Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. Scientific Research Publishing.
  • Benchchem. Proper Disposal of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5: A Guide for Laboratory Professionals.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Konstantinou, I. K., et al. Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology.
  • Singh, S., et al. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. MDPI.
  • U.S. Environmental Protection Agency. Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes.
  • U.S. Government Publishing Office. 40 CFR 268.33 -- Waste specific prohibitions—chlorinated aliphatic wastes. eCFR.
  • Papadaki, M., et al. Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. Journal of Chemical Education.
  • Fisher Scientific. Safety Data Sheet for 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-.
  • Bentham Science Publisher. A Review on the Destruction of Environmentally Hazardous Chlorinated Aromatic Compounds in the Presence (or without) of Nanophotocatalysts.
  • European Chlorinated Solvents Association. Recycling & Disposal.
  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Cook, A. M., et al. Biodegradation of s-triazine xenobiotics. FEMS Microbiology Reviews.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • National Oceanic and Atmospheric Administration. TRIAZINE PESTICIDE, LIQUID, POISONOUS. CAMEO Chemicals.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • ChemScene. Safety Data Sheet for Triethyl 1,3,5-triazine-2,4,6-tricarboxylate.
  • CymitQuimica. Safety Data Sheet for 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(4-chlorophenyl)-.
  • TCI EUROPE N.V. Safety Data Sheet for 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine.
  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.
  • Echemi. 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine Safety Data Sheets.

Navigating the Safe Handling of 2-(3-Bromo-phenyl)-4-chloro-triazine: A Technical Guide

Navigating the Safe Handling of 2-(3-Bromo-phenyl)-4-chloro-[1][2][3]triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel chemical entities are cornerstones of drug discovery and development. Among these, halogenated triazine derivatives, such as 2-(3-Bromo-phenyl)-4-chloro-[1][2][3]triazine, represent a class of compounds with significant potential. However, their inherent reactivity and potential biological activity necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower researchers with the knowledge to handle this and similar compounds with the utmost confidence and safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4][5][6][7]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5][7][8][9]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5][9]

  • Respiratory Irritation: May cause respiratory irritation.[5][7][8][9]

The presence of both bromine and chlorine atoms on the aromatic and triazine rings, respectively, enhances the electrophilic nature of the molecule, suggesting a potential for reactivity with biological nucleophiles. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering controls, such as chemical fume hoods, are the primary means of exposure control. However, appropriate PPE is mandatory to mitigate risks from splashes, spills, and unforeseen events.

PPE ComponentSpecificationRationale
Hand Protection Double Gloving: Inner nitrile glove, outer Viton® or Butyl rubber gloves.Halogenated and aromatic hydrocarbons can readily penetrate standard nitrile gloves.[10][11] A double-gloving strategy provides enhanced protection. The outer glove, made of a more resistant material like Viton® or Butyl rubber, should be selected based on the manufacturer's chemical resistance data.[2][8][12]
Eye Protection Chemical splash goggles and a face shield.Standard safety glasses do not provide a sufficient seal against splashes. Chemical splash goggles are essential. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron is recommended for larger-scale work.Protects the skin from accidental contact with the compound.
Respiratory Protection Not typically required when handling small quantities in a certified chemical fume hood.All work with this compound should be performed within a properly functioning chemical fume hood to prevent inhalation exposure.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is crucial for minimizing the risk of exposure and ensuring the integrity of the experiment.

Preparation
  • Designated Area: All handling of 2-(3-Bromo-phenyl)-4-chloro-[1][2][3]triazine must be conducted in a designated area, such as a certified chemical fume hood.

  • Pre-Experiment Checklist: Before starting, ensure that an appropriate chemical spill kit, an eyewash station, and a safety shower are readily accessible.

  • Surface Preparation: Cover the work surface within the fume hood with absorbent, disposable bench paper. This will help contain any minor spills and simplify decontamination.

  • Assemble Materials: Gather all necessary glassware, reagents, and equipment before introducing the compound to the work area.

Handling the Compound
  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh paper or in a suitable container.

  • Dissolving: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. Keep containers covered whenever possible.

  • Transfers: Use appropriate tools (e.g., spatulas, cannulas) for all transfers to minimize the risk of spills.

Post-Handling
  • Decontamination: Thoroughly decontaminate all non-disposable glassware and equipment that came into contact with the compound. This should be done within the fume hood. The rinseate should be collected as hazardous waste.

  • Work Area Cleanup: Wipe down the work surface of the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Remove outer gloves first, followed by the lab coat, face shield, goggles, and inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.

Gcluster_prepPreparationcluster_handlingHandlingcluster_postPost-Handling & Disposalprep1Verify Fume Hood Operationprep2Don Full PPEprep1->prep2prep3Prepare Work Surfaceprep2->prep3handle1Weigh Compound in Fume Hoodprep3->handle1handle2Prepare Solutionhandle1->handle2handle3Perform Experimenthandle2->handle3post1Decontaminate Equipmenthandle3->post1post2Segregate and Label Wastepost1->post2post3Clean Work Areapost2->post3post4Remove PPEpost3->post4post5Wash Hands Thoroughlypost4->post5GspillSpill OccursevacuateEvacuate & Alertspill->evacuateassessAssess Spill Sizeevacuate->assesssmall_spillSmall Spillassess->small_spillMinorlarge_spillLarge Spillassess->large_spillMajorcontainContain with Absorbentsmall_spill->containcontact_ehsContact EHS Immediatelylarge_spill->contact_ehscollectCollect Wastecontain->collectdecontaminateDecontaminate Areacollect->decontaminatedisposeDispose of as Hazardous Wastedecontaminate->dispose

Caption: Decision workflow for responding to a chemical spill.

Disposal Plan: Ensuring Environmental and Personal Safety

All materials contaminated with 2-(3-Bromo-phenyl)-4-chloro-t[1][2][3]riazine must be treated as hazardous waste. Halogenated organic compounds require specific disposal procedures to prevent environmental contamination. [1]

  • Waste Segregation:

    • Solid Waste: All contaminated solid materials, including gloves, bench paper, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container for "Halogenated Organic Waste."

    • Liquid Waste: All solutions containing the compound, including reaction mixtures and decontamination rinseate, must be collected in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste."

  • Container Management:

    • Use only approved and chemically compatible waste containers.

    • Never fill a waste container to more than 90% of its capacity.

    • Keep waste containers closed at all times, except when adding waste.

  • Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's EHS office. Follow their specific procedures for waste pickup and disposal. Do not dispose of this chemical or its waste down the drain.

By adhering to these detailed protocols, researchers can confidently and safely work with 2-(3-Bromo-phenyl)-4-chloro-t[1][2][3]riazine, ensuring both personal safety and the integrity of their research.

References

  • Disposal Methods for Chlorinated Aromatic Waste. Royal Society of Chemistry. [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Sourcing Unlimited. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]

  • Process for destroying chlorinated aromatic compounds. (1996, May 28).
  • Disposal methods for chlorinated aromatic waste. (1995). Chemical Society Reviews, 24(6), 423. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania. [Link]

  • Gloves - Tables of Properties and Resistances. University of California, Berkeley. [Link]

  • 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. PubChem. [Link]

  • First Aid Procedures for Chemical Hazards. (2022, November 28). The National Institute for Occupational Safety and Health (NIOSH). [Link]

  • TRIAZINES. New Jersey Department of Health. [Link]

  • CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts. [Link]

  • New lease of life for waste PVC chlorinating aromatics. (2022, November 30). Chemistry World. [Link]

  • Triazine Pesticides Standard - Safety Data Sheet. (2019, April 1). Agilent. [Link]

  • What to do in a chemical emergency. (2024, October 10). GOV.UK. [Link]

  • Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. (2019, October 8). Carl Roth. [Link]

  • Disposal Options and Requirements for Polychlorinated Biphenyl Waste. (2024, May). Washington State Department of Ecology. [Link]

  • 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. PubChem. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine
Reactant of Route 2
Reactant of Route 2
2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.